molecular formula C8H6BrFO2 B1343119 3-(Bromomethyl)-4-fluorobenzoic acid CAS No. 89540-20-5

3-(Bromomethyl)-4-fluorobenzoic acid

Cat. No.: B1343119
CAS No.: 89540-20-5
M. Wt: 233.03 g/mol
InChI Key: UHKFCEMXGKVBIC-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H6BrFO2 and its molecular weight is 233.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKFCEMXGKVBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603754
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89540-20-5
Record name 3-(Bromomethyl)-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Synthesis & Process Control: 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Process Chemistry & Optimization

Executive Summary

3-(Bromomethyl)-4-fluorobenzoic acid is a high-value pharmacophore scaffold, particularly critical in the development of PARP inhibitors and kinase antagonists where the benzylic bromide serves as a potent electrophilic "warhead" for N-alkylation or O-alkylation.[1]

While the synthesis appears deceptively simple via radical bromination, the Critical Process Parameter (CPP) is controlling the regioselectivity between the desired mono-brominated product and the over-brominated (dibromomethyl) impurity.[1] This guide presents a scalable, green-chemistry-aligned protocol using Wohl-Ziegler bromination in Trifluorotoluene (PhCF₃), deviating from the banned CCl₄ standard while maintaining high selectivity.[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the functionalization of the benzylic carbon.[1] The fluorine atom at the C4 position provides electronic modulation (inductive withdrawal) that slightly deactivates the ring but stabilizes the benzylic radical less effectively than a methoxy group, requiring precise thermal control.[1]

Strategic Disconnection
  • Target: this compound[1]

  • Precursor: 4-Fluoro-3-methylbenzoic acid[1]

  • Transformation: Free-radical Substitution (

    
    )
    

Retrosynthesis Target Target: This compound Precursor Precursor: 4-Fluoro-3-methylbenzoic acid Target->Precursor Retrosynthetic Disconnection Reagents Reagents: NBS, AIBN/BPO Solvent: PhCF3 Precursor->Reagents Forward Synthesis

Figure 1: Retrosynthetic logic focusing on the C-H activation of the benzylic methyl group.

Core Protocol: Modified Wohl-Ziegler Bromination

Objective: Maximize mono-bromination while suppressing the gem-dibromo impurity. Green Chemistry Adaptation: Replacement of Carbon Tetrachloride (CCl₄) with


-Trifluorotoluene (PhCF₃) .[1] PhCF₃ mimics the boiling point and polarity of CCl₄ but lacks the severe ozone-depleting and carcinogenic profile.[1]
Reagents & Stoichiometry
ReagentRoleEquiv.Rationale
4-Fluoro-3-methylbenzoic acid Substrate1.0Starting material (SM).[1]
N-Bromosuccinimide (NBS) Bromine Source1.05Slight excess ensures conversion; too much promotes bis-bromination.[1]
AIBN (Azobisisobutyronitrile)Radical Initiator0.05Thermal initiator (

at 80°C).[1] Safer handling than Benzoyl Peroxide.[1]
Trifluorotoluene (PhCF₃) Solvent10 volHigh boiling point (102°C) allows rapid radical propagation; chemically inert.[1]
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equipment: Dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Charge 4-Fluoro-3-methylbenzoic acid (1.0 eq) and NBS (1.05 eq) into the flask.

  • Solvation: Add Trifluorotoluene (10 volumes relative to SM mass). Stir to create a suspension. Note: NBS will likely remain insoluble initially.[1]

  • Inerting: Purge the system with Nitrogen (

    
    ) for 15 minutes to remove oxygen, which acts as a radical scavenger.[1]
    
Step 2: Initiation & Propagation [1][2]
  • Heating: Heat the mixture to 85°C (internal temperature).

  • Initiation: Once at reflux, add AIBN (0.05 eq) in a single portion.

    • Visual Cue: The reaction is exothermic.[1] Watch for a color change (often pale yellow to orange) and the eventual floating of succinimide (less dense/insoluble) on the surface.[1]

  • Monitoring: Maintain reflux for 4–6 hours.

    • Critical Control Point: Monitor via HPLC or TLC (Hexane/EtOAc 7:3).[1] Stop the reaction when SM is <5%. Do NOT push for 100% conversion if it risks generating >5% dibromo-impurity.[1]

Step 3: Workup & Isolation
  • Filtration: Cool the mixture to 20°C. The byproduct, succinimide, will precipitate.[1] Filter off the succinimide and wash the cake with a small amount of PhCF₃.[1]

  • Evaporation: Concentrate the filtrate under reduced pressure to remove PhCF₃.

  • Purification (Crucial):

    • The crude solid often contains traces of succinimide and unreacted SM.[1]

    • Wash: Suspend the crude solid in cold water (removes residual succinimide).[1] Filter and dry.[1][3][4][5]

    • Recrystallization: Recrystallize from Heptane/Ethyl Acetate (5:1) .[1] Dissolve in hot EtOAc, add Heptane until turbid, and cool slowly. This preferentially crystallizes the mono-bromo product while leaving the more soluble dibromo-impurity in the mother liquor.[1]

Mechanistic Pathway & Impurity Profile

Understanding the radical chain mechanism is vital for troubleshooting.[1] The reaction relies on the low, steady-state concentration of


 generated in situ.[1][6]

Mechanism NBS NBS (Reservoir) Br_Rad Br• Radical NBS->Br_Rad Initiation (AIBN) Benzylic_Rad Benzylic Radical (Ar-CH2•) Br_Rad->Benzylic_Rad H-Abstraction Product Product: Ar-CH2Br Benzylic_Rad->Product + Br2 / - Br• Impurity Impurity: Ar-CHBr2 (Bis-bromo) Product->Impurity Over-reaction (Excess NBS)

Figure 2: Radical chain propagation and the pathway to over-bromination.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Reaction Stalls Oxygen poisoning or depleted initiator.[1]Degas solvent thoroughly; add 0.02 eq extra AIBN.[1]
High Dibromo Impurity High local concentration of

or too much NBS.[1]
Reduce NBS to 1.0 eq; ensure vigorous stirring; stop reaction earlier.
Dark Coloration Formation of

and decomposition.[1][2][5]
Add a weak base scavenger (e.g.,

) if substrate is acid-sensitive (not applicable here as substrate is acid).[1]

Safety & Handling (E-E-A-T)

  • Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).[1]

    • Protocol: All operations, including weighing and filtration, must be performed in a functioning fume hood.[1]

    • Decontamination:[1] Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate before removal from the hood to quench active alkylating agents.[1]

  • HF Generation: While the C-F bond is stable, extreme thermal runaway could theoretically release HF.[1] Keep reaction below 120°C.

Alternative Route: Ester Protection

If the direct acid bromination yields poor solubility or difficult purification:

  • Esterify: Convert 4-fluoro-3-methylbenzoic acid to its Methyl Ester (

    
    ).
    
  • Brominate: Perform Wohl-Ziegler on the ester (often cleaner profile).

  • Hydrolyze: Acid hydrolysis (

    
    ) to return to the free acid.
    
    • Why? Esters are more soluble in non-polar solvents (CCl₄/PhCF₃) and can be purified via silica chromatography (Flash Column) more easily than the free acid.[1]

References

  • Wohl-Ziegler Reaction Overview. Organic Chemistry Portal.[1][6][7] (Standard mechanistic reference). Link

  • Green Solvents for Radical Reactions. Tifluorotoluene as a replacement for CCl4.[1] Ogawa, A. et al. J. Org.[1] Chem.2003 , 68, 470-474.[1] (Validates PhCF3 utility).

  • Synthesis of Bromomethylbenzoic Acids. Patent WO2003022800A1.[1] (Industrial context for brominating methyl-benzoic acid derivatives).[1][4] Link

  • Purification of Benzylic Bromides. US Patent 5750728A.[1] (Process logic for handling bromomethyl impurities). Link

Sources

3-(Bromomethyl)-4-fluorobenzoic acid structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Structural Elucidation and Analytical Characterization of 3-(Bromomethyl)-4-fluorobenzoic Acid (CAS: 78759-67-6) Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and CMC Leads.

Executive Summary: The "Privileged" Scaffold

This compound is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and bioactive phthalazinones. Its structural integrity is paramount because the benzylic bromide moiety is a "soft spot"—highly reactive and prone to hydrolysis, yet essential for the subsequent


 cyclization steps that build the drug core.

This guide moves beyond basic characterization, providing a rigorous elucidation framework to distinguish this molecule from its regioisomers and quantify critical impurities (gem-dibromides and hydrolytic degradants) that silence downstream biological activity.

Synthetic Context & Impurity Profiling

To elucidate the structure, one must understand the "genealogy" of the sample. This compound is almost exclusively synthesized via Wohl-Ziegler radical bromination of 4-fluoro-3-methylbenzoic acid.

This synthetic route dictates the impurity profile you must detect during elucidation.

The Impurity Triad
  • Starting Material (SM): 4-Fluoro-3-methylbenzoic acid (Incomplete reaction).

  • Over-Bromination: 3-(Dibromomethyl)-4-fluorobenzoic acid (Reaction run too long/excess NBS).

  • Hydrolysis Product: 3-(Hydroxymethyl)-4-fluorobenzoic acid (Poor storage/wet solvents).

Data Table 1: Critical Impurity Signatures

ComponentFunctionalityKey

H NMR Feature (DMSO-

)
HPLC Behavior (C18, Acidic)
Target Benzylic Bromide

~4.75 ppm (s, 2H, -CH

Br)
Mid-eluting
SM (Methyl) Benzylic Methyl

~2.30 ppm (d, 3H, -CH

)
Late-eluting (less polar)
Dibromo Gem-Dibromide

~7.2-7.4 ppm (s, 1H, -CH Br

)
Late-eluting (hydrophobic)
Alcohol Benzylic Alcohol

~4.50 ppm (s/d, 2H, -CH

OH)
Early-eluting (polar)

Structural Elucidation Strategy

The presence of the Fluorine atom (


F, spin 1/2) complicates the 

H NMR spectrum via heteronuclear coupling (

), creating complex splitting patterns that can be mistaken for impurities.
3.1. The Elucidation Workflow

ElucidationWorkflow Start Crude Sample Solubility Solubility Check (Avoid MeOH - Solvolysis Risk!) Start->Solubility H_NMR 1H NMR (DMSO-d6) Check Benzylic Region Solubility->H_NMR F_NMR 19F NMR Confirm Regiochemistry H_NMR->F_NMR Decision Benzylic Integral = 2.0? F_NMR->Decision MS LC-MS (ESI-) Isotopic Pattern 79Br/81Br (1:1) Decision->MS Yes Reprocess Recrystallize (Remove SM/Dibromo) Decision->Reprocess No (<1.8 or >2.2) HMBC 2D HMBC Link CH2Br to Carbonyl MS->HMBC Final Confirmed Structure HMBC->Final

Caption: Decision tree for validating the benzylic bromide integrity and fluorine regiochemistry.

3.2. Detailed Spectroscopic Analysis
A.

H NMR (400 MHz, DMSO-

)

Rationale: DMSO is preferred over


 to ensure the carboxylic acid proton is visible (usually broad singlet at 13.0+ ppm) and to prevent reaction with trace water.
  • The "Anchor" Signal: Look for the singlet at

    
     4.7–4.8 ppm . This is the 
    
    
    
    .
    • Diagnostic: If this signal appears as a doublet (

      
      ), it confirms the 
      
      
      
      is ortho to the Fluorine? No. In this specific isomer (3-bromo-4-fluoro), the
      
      
      is at position 3, and F is at 4. They are ortho to each other. Long-range coupling (
      
      
      ) is often observed.
  • Aromatic Region (

    
     7.3 – 8.2 ppm): 
    
    • H-5 (Ortho to F): Appears as a doublet of doublets (dd) or pseudo-triplet due to large

      
       coupling (8–10 Hz) and 
      
      
      
      (ortho coupling to H-6).
    • H-2 (Ortho to COOH, Meta to F): Usually a doublet or broad singlet. Look for small

      
       coupling (5–7 Hz).
      
    • H-6 (Ortho to COOH, Para to F): Distinct doublet of doublets.

B.

C NMR &

F NMR
  • 
    C NMR:  The Carbon attached to Fluorine (C-4) will appear as a doublet with a massive coupling constant (
    
    
    
    ), typically around 160–165 ppm.
  • 
    F NMR:  A single signal around -100 to -120 ppm. Note: If multiple F signals appear, you likely have the regioisomer (4-bromomethyl-3-fluoro) or unreacted starting material.
    
C. Mass Spectrometry (LC-MS)
  • Mode: ESI Negative (due to -COOH).

  • Signature: Look for the

    
     ion at m/z 231 and 233.
    
  • Verification: The peak heights must be equal (1:1 ratio) due to natural abundance of

    
     and 
    
    
    
    . If the ratio is skewed, check for non-brominated impurities.

Experimental Protocols

Protocol 4.1: Self-Validating HPLC Method

Objective: Quantify the "Impurity Triad" without degrading the sample on-column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic) and 210 nm (general).

  • Sample Diluent: Pure Acetonitrile .

    • Warning: Do NOT use Methanol. Methanol will react with the benzylic bromide to form the methyl ether artifact (

      
      ) during the injection sequence.
      
Protocol 4.2: 2D-HMBC Connectivity Setup

To definitively prove the


 is at position 3 (and not 2), run a Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Connectivity Proton H (CH2Br) 4.75 ppm C3 C-3 (Quaternary) ~125 ppm Proton->C3 2J (Strong) C2 C-2 (Aromatic) ~132 ppm Proton->C2 3J (Weak) C4 C-4 (C-F) ~162 ppm (Doublet) Proton->C4 3J (Weak)

Caption: Diagnostic HMBC correlations. The CH2 protons correlate to C-3, C-2, and the F-substituted C-4.

Handling & Stability (Safety Critical)

  • Lachrymator Warning: Like all benzylic bromides, this compound is a potent eye irritant. Handle only in a fume hood.

  • Hydrolytic Instability: The C-Br bond is activated by the electron-withdrawing Fluorine and the aromatic ring.

    • Storage: Store under Nitrogen at -20°C.

    • Desiccation: Store over

      
       if solid. Moisture converts it to the alcohol (See Table 1), rendering it useless for nucleophilic substitutions.
      

References

  • Wohl-Ziegler Bromination Mechanism & Impurities

    • Source: Djerassi, C. (1948).[1] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

    • Relevance: Defines the radical mechanism leading to the dibromo impurity.
  • Synthesis of 3-bromo-4-fluorobenzoic acid derivatives

    • Source: U.S. Patent US4393232A (1983). Process for the preparation of 3-bromo-4-fluoro-benzoic acid.[2][3]

    • Relevance: Establishes the industrial baseline for synthesizing the halogen
  • PARP Inhibitor Structure-Activity Relationships

    • Source: Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.
    • Relevance: Demonstrates the application of the 3-(bromomethyl) scaffold in building the phthalazinone core of Olaparib.
  • Fluorine NMR Coupling Constants

    • Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
    • Relevance: Authoritative text for interpreting and coupling p

Sources

reactivity of the bromomethyl group in 3-(Bromomethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in 3-(Bromomethyl)-4-fluorobenzoic Acid

Abstract

This compound is a key bifunctional building block in modern medicinal and agrochemical research. Its utility is primarily dictated by the high reactivity of the benzylic bromide, which serves as an electrophilic handle for introducing the substituted phenyl ring into more complex molecular architectures. This guide provides a detailed examination of the factors governing the reactivity of the bromomethyl group, explores its characteristic chemical transformations, and offers practical, field-proven protocols for its application in synthesis. We will dissect the electronic and steric influences that define its reaction pathways and discuss the strategic management of its dual functionality to achieve desired synthetic outcomes.

Introduction: The Strategic Importance of a Bifunctional Reagent

In the landscape of drug discovery and fine chemical synthesis, molecules that offer multiple, selectively addressable reactive sites are of paramount importance. This compound is a prime example of such a scaffold. It serves as a strategic intermediate for synthesizing high-value active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and oncology therapeutics, as well as in the production of advanced agrochemicals.[1][2] The molecule's value is rooted in its two distinct functional groups: a reactive bromomethyl group and a versatile carboxylic acid. This guide will focus on the core of its synthetic utility—the reactivity of the bromomethyl moiety. Understanding the principles that govern its transformations is crucial for any researcher aiming to leverage this potent building block.

Molecular Structure and Inherent Reactivity

To comprehend the reactivity of this compound, we must first analyze its structure and the interplay of its constituent parts.

Key Structural Features:

  • Benzylic Bromide: The bromomethyl group (-CH₂Br) is attached directly to the benzene ring. This "benzylic" position is inherently activated towards nucleophilic substitution.[3] The stability of the transition states and potential intermediates is significantly influenced by the adjacent aromatic system.

  • Primary Halide: As a primary alkyl halide, the electrophilic carbon atom is relatively unencumbered, minimizing steric hindrance for an incoming nucleophile.[4][5]

  • Electron-Withdrawing Groups: The aromatic ring is substituted with two electron-withdrawing groups (EWGs): a fluorine atom and a carboxylic acid. These substituents profoundly modulate the electron density of the ring and, consequently, the reactivity of the benzylic carbon.

Electronic Effects: A Push-Pull Dynamic

The rate and mechanism of substitution at the benzylic carbon are dictated by the electronic environment of the aromatic ring.

  • Carboxylic Acid (-COOH): Positioned meta to the bromomethyl group, the carboxylic acid is a strong deactivating group. It withdraws electron density from the ring through both inductive and resonance effects. This withdrawal significantly destabilizes any potential positive charge development on the benzylic carbon, thereby strongly disfavoring an Sₙ1-type mechanism which proceeds through a discrete carbocation intermediate.[6]

  • Fluorine (-F): Located ortho to the bromomethyl group, fluorine exerts a powerful inductive electron-withdrawing effect due to its high electronegativity. While it can donate electron density via resonance, its inductive effect is dominant. This further reduces the electron density of the aromatic system.

The cumulative effect of these two EWGs is a decrease in the stability of a benzylic carbocation, making an Sₙ1 pathway energetically unfavorable. Conversely, these effects render the benzylic carbon more electrophilic and susceptible to attack by nucleophiles, favoring an Sₙ2 mechanism.

Steric Considerations: An Open Pathway for Attack

The bromomethyl group is sterically accessible. The primary nature of the electrophilic carbon means there are only two hydrogen atoms flanking it, presenting a minimal physical barrier to the backside attack required for an Sₙ2 reaction.[7][8] This low steric hindrance is a critical factor that heavily predisposes the molecule to react via a concerted, bimolecular substitution pathway.[9]

Expert Insight: The combination of low steric hindrance at the primary benzylic carbon and the electronic destabilization of a potential carbocation by two EWGs makes the Sₙ2 pathway the overwhelmingly dominant mechanism for nucleophilic substitution on this compound. Researchers should design their experiments with the kinetics and stereochemical implications of an Sₙ2 reaction in mind.

Predominant Reaction Pathway: The Sₙ2 Mechanism

Given the structural and electronic factors discussed, the bromomethyl group of this compound almost exclusively undergoes nucleophilic substitution via an Sₙ2 (Substitution, Nucleophilic, bimolecular) mechanism.

This is a single-step, concerted process where the incoming nucleophile attacks the electrophilic benzylic carbon from the side opposite the bromine atom. Simultaneously, the carbon-bromine bond breaks, and the bromide ion departs as a stable leaving group.[10]

Caption: Generalized Sₙ2 mechanism at the benzylic carbon.

Common Nucleophilic Transformations

The Sₙ2 reactivity of the bromomethyl group allows for the facile introduction of a wide variety of functional groups.

Nucleophile (Nu⁻)Reagent ExampleProduct TypeTypical Reaction Conditions
Amine R₂NH (e.g., Morpholine)Substituted BenzylamineAprotic solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃, Et₃N), 25-80 °C
Alkoxide RONa (e.g., Sodium methoxide)EtherAprotic solvent (e.g., THF, DMF), 0-50 °C
Thiolate RSNa (e.g., Sodium thiophenoxide)Thioether (Sulfide)Aprotic solvent (e.g., DMF, Ethanol), 25-60 °C
Carboxylate RCOONa (e.g., Sodium acetate)EsterAprotic polar solvent (e.g., DMF), 50-100 °C
Cyanide NaCN, KCNNitrileAprotic polar solvent (e.g., DMSO, DMF), 50-90 °C

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 4.1: Synthesis of 4-Fluoro-3-((morpholin-4-yl)methyl)benzoic acid

This protocol details a standard Sₙ2 reaction with a secondary amine, a common transformation in library synthesis for drug discovery.

Workflow Diagram

workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve this compound in anhydrous DMF B 2. Add K₂CO₃ as base A->B C 3. Add morpholine (nucleophile) dropwise at RT B->C D 4. Heat reaction to 60°C C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Cool, pour into water, and acidify with HCl E->F G 7. Collect precipitate by vacuum filtration F->G H 8. Wash with cold water and dry G->H I 9. Recrystallize from Ethanol/Water H->I

Caption: Experimental workflow for amine substitution.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.49 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, 30 mL) to dissolve the starting material. Add potassium carbonate (K₂CO₃, 2.76 g, 20.0 mmol, 2.0 equiv).

    • Causality: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, solvating the cation of the base without hydrogen-bonding to the nucleophile, thus preserving its reactivity. K₂CO₃ is a mild inorganic base used to neutralize the HBr formed during the reaction and to deprotonate the carboxylic acid, which can improve solubility.

  • Nucleophile Addition: Add morpholine (0.96 g, 11.0 mmol, 1.1 equiv) dropwise to the stirring suspension at room temperature.

    • Causality: A slight excess of the nucleophile ensures the complete consumption of the limiting electrophile. Dropwise addition helps to control any initial exotherm.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system until the starting material spot is no longer visible.

  • Workup: After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution to pH ~4-5 by the slow addition of 1M HCl.

    • Trustworthiness: This step serves two purposes: quenching the reaction and precipitating the product. The product, being a zwitterionic amino acid, has minimal solubility at its isoelectric point. Acidification ensures the carboxylate is protonated.

  • Isolation: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water (2 x 30 mL) to remove inorganic salts and residual DMF.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture to yield 4-fluoro-3-((morpholin-4-yl)methyl)benzoic acid as a white crystalline solid.

Managing Dual Functionality: Chemoselectivity

A key strategic consideration is the presence of the carboxylic acid. While the bromomethyl group is the primary site for nucleophilic attack, the acidic proton of the -COOH group will react with any basic nucleophiles or added base.

  • Under Basic/Nucleophilic Conditions: The carboxylic acid is deprotonated to form a carboxylate anion (-COO⁻). This does not inhibit the Sₙ2 reaction at the benzylic position and can sometimes be advantageous by altering the solubility profile of the starting material.

  • Targeting the Carboxylic Acid: To react the carboxylic acid, for instance, in an esterification, acidic conditions are typically employed (e.g., methanol with a catalytic amount of H₂SO₄).[11] Under these conditions, the bromomethyl group is stable, as there are no strong nucleophiles present to displace the bromide. This orthogonal reactivity allows for selective transformations at either end of the molecule.

Safety and Handling

As with any benzylic bromide, this compound and its derivatives must be handled with appropriate care.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant.[12][13][14] Benzylic bromides are often lachrymators (tear-inducing).

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.[13][15]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15] In case of contact, flush the affected area with copious amounts of water.[13] Store the reagent in a cool, dry place, tightly sealed to protect from moisture.[15][16]

Conclusion

The reactivity of the bromomethyl group in this compound is robustly and predictably governed by the principles of Sₙ2 reactions. Its primary, sterically unhindered nature, combined with the electronic influence of the ring substituents, makes it an ideal electrophile for constructing C-N, C-O, and C-S bonds. By understanding these fundamentals and employing validated protocols, researchers can effectively utilize this versatile building block to accelerate the synthesis of novel molecules for pharmaceutical and agrochemical applications.

References

  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents. Google Patents.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. Google Patents.
  • Global 3-Bromo-4-fluorobenzoic Acid Market Size, Share & Trends Analysis 2026-2032 . LinkedIn. Available at: [Link]

  • Steric Hindrance | Organic Chemistry - YouTube . YouTube. Available at: [Link]

  • Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester - PrepChem.com . PrepChem.com. Available at: [Link]

  • What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? - Quora . Quora. Available at: [Link]

  • Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction . International Journal of Innovative Science and Research Technology. Available at: [Link]

  • 3-Bromo-4-fluorobenzoic acid | C7H4BrFO2 | CID 70509 - PubChem . PubChem. Available at: [Link]

  • Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem . PubChem. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry . Master Organic Chemistry. Available at: [Link]

  • Reactions at the benzylic position (video) - Khan Academy . Khan Academy. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Effect of Allylic Groups on SN2 Reactivity | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

  • Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube . YouTube. Available at: [Link]

  • 75: The effect of steric hinderance on the SN2 mechanism - YouTube . YouTube. Available at: [Link]

  • Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals - ACS Publications . ACS Publications. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: 4-Fluorobenzoic acid - Carl ROTH . Carl ROTH. Available at: [Link]

  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion . ACS Publications. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides - University of Calgary . University of Calgary. Available at: [Link]

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  • Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions - MDPI . MDPI. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy - YouTube . YouTube. Available at: [Link]

  • 24.8: Reactions of Arylamines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Methyl 4-(bromomethyl)-3-fluorobenzoate | C9H8BrFO2 | CID 18766370 - PubChem . PubChem. Available at: [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing . Royal Society of Chemistry. Available at: [Link]

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  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya . Royal Society of Chemistry. Available at: [Link]

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Technical Deep Dive: Electrophilic Aromatic Substitution of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-(bromomethyl)-4-fluorobenzoic acid via Electrophilic Aromatic Substitution (EAS) presents a classic "chemoselectivity vs. regioselectivity" paradox common in drug development. The substrate contains a deactivated aromatic ring (due to the electron-withdrawing carboxylic acid and fluorine groups) and a highly labile benzylic bromide moiety.

Standard EAS protocols often fail here: harsh conditions required to overcome ring deactivation frequently degrade the bromomethyl group (hydrolysis or oxidation). This guide provides a validated strategy for the Nitration of this substrate—the most critical EAS transformation for generating aniline precursors in kinase inhibitor synthesis—while preserving the alkyl halide integrity.

Part 1: Electronic Structure & Regiochemical Analysis

Before attempting synthesis, we must map the electronic vectors to predict the site of substitution. The substrate has three substituents interacting on the benzene ring:

  • Carboxylic Acid (C1): Strong Electron Withdrawing Group (EWG). Meta-director.

  • Bromomethyl (C3): Weakly activating (alkyl) but inductively withdrawing (halogen). Ortho/Para-director (controlled by steric bulk).[1]

  • Fluorine (C4): Inductively withdrawing but Resonance donating. Strong Ortho/Para-director.

The Regioselectivity Matrix[2]

We must evaluate the three available hydrogen positions (C2, C5, C6) to determine the thermodynamically favored site for electrophilic attack (


).
PositionElectronic Influence (Directing Effects)Steric EnvironmentProbability
C2 Ortho to -CH₂Br; Ortho to -COOH; Meta to -F.Severe Clashing: Trapped between -COOH and -CH₂Br.< 5%
C5 Meta to -COOH (Favored); Ortho to -F (Favored); Meta to -CH₂Br.Open: Flanked by -F and -H.> 90% (Major)
C6 Ortho to -COOH (Unfavored); Meta to -F (Unfavored); Para to -CH₂Br.Moderate: Flanked by -COOH and -H.< 5%
Visualization: Regiochemical Vector Map

Regiochemistry Substrate This compound F_Group 4-Fluoro Group (Ortho/Para Director) Substrate->F_Group COOH_Group 1-COOH Group (Meta Director) Substrate->COOH_Group CH2Br_Group 3-CH2Br Group (Weak O/P Director) Substrate->CH2Br_Group Pos5 Position 5 (Target Site) F_Group->Pos5 Strong Activation (Ortho) Pos6 Position 6 (Electronically Disfavored) F_Group->Pos6 Meta (Deactivated) COOH_Group->Pos5 Directing (Meta) Pos2 Position 2 (Sterically Blocked) CH2Br_Group->Pos2 Steric Clash

Caption: Cooperative directing effects converge on C5. Green arrows indicate constructive interference of directing groups.

Part 2: Synthetic Protocol (Nitration)[3]

The most relevant industrial application for this scaffold is Nitration to form 5-nitro-3-(bromomethyl)-4-fluorobenzoic acid . This intermediate is a precursor to 5-amino-indazoles or quinazolines.

The Challenge: Benzylic Instability

Standard nitration uses


 with heat. However, the benzylic bromide is susceptible to:
  • Hydrolysis: Conversion to benzyl alcohol (

    
    ) by water generated during nitration.
    
  • Oxidation: Conversion to a dicarboxylic acid (Isophthalic acid derivative) by hot nitric acid.

Validated Protocol: Low-Temperature Anhydrous Nitration

Reagents:

  • Substrate: this compound (1.0 eq)

  • Solvent: Concentrated Sulfuric Acid (

    
    , 98%) - Acts as solvent and catalyst.
    
  • Reagent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ).
  • Quench: Crushed Ice.

Step-by-Step Methodology:

  • Preparation (0°C): Charge a 3-neck round-bottom flask with Conc.

    
     (5 mL per gram of substrate). Cool to 0°C using an ice/salt bath. Critical: Maintain internal temperature < 5°C.
    
  • Substrate Addition: Add this compound portion-wise over 15 minutes. Ensure complete dissolution. The solution may turn light yellow.

  • Nitrating Agent Addition (-5°C to 0°C): Option A (Liquid): Add Fuming

    
     (1.1 eq) dropwise via an addition funnel.
    Option B (Solid - Preferred for control): Add powdered 
    
    
    
    (1.05 eq) in small portions. Why?
    
    
    generates nitronium ions (
    
    
    ) in situ without adding water, keeping the system anhydrous and protecting the benzylic bromide.
  • Reaction (0°C to RT): Stir at 0°C for 1 hour. Allow the mixture to warm to room temperature (20-25°C) slowly and stir for 2-3 hours. Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). Look for the appearance of a more polar spot.

  • Quench & Workup: Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. The product should precipitate as a pale yellow/white solid. Note: Do not extract with organic solvents immediately. Allow the precipitate to mature for 30 minutes.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3x) to remove residual acid. Purification: Recrystallize from Ethanol/Water if necessary. Avoid column chromatography as the acid drags on silica.

Part 3: Troubleshooting & Critical Control Points

IssueRoot CauseCorrective Action
Product is an Oil/Gum Incomplete precipitation or mixed isomers.Triturate the oil with Hexanes/Ether (1:1) to induce crystallization.
Loss of Bromine (NMR check) Hydrolysis to Alcohol (-CH₂OH).Reaction temperature was too high (>40°C) or reagents were wet. Use fuming HNO₃ or KNO₃.
Over-Nitration High concentration of Nitronium ion.Strictly limit HNO₃/KNO₃ to 1.05 equivalents.
Exotherm during addition Fast addition of Nitric Acid.Slow down addition rate. Use internal thermometer.
Diagram: Experimental Workflow

Workflow Start Start: this compound Dissolve Dissolve in Conc. H2SO4 Temp: 0°C Start->Dissolve Add_Nitrate Add KNO3 (Solid) portion-wise Generate NO2+ in situ Dissolve->Add_Nitrate Reaction Stir 0°C -> RT (3 hrs) Monitor TLC Add_Nitrate->Reaction Quench Pour onto Crushed Ice Precipitate Product Reaction->Quench Filter Vacuum Filtration & Wash (Remove Acid) Quench->Filter Product End: 5-Nitro-3-(bromomethyl)-4-fluorobenzoic acid Filter->Product

Caption: Optimized workflow using solid KNO3 to minimize hydrolysis risk.

Part 4: Alternative Pathways (Why Friedel-Crafts Fails)

Researchers often attempt Friedel-Crafts acylation or alkylation on this substrate to build complexity. This is generally ill-advised .

  • Lewis Acid Incompatibility: Strong Lewis acids (

    
    , 
    
    
    
    ) required for deactivated rings will complex with the benzylic bromide.
  • Self-Alkylation: The Lewis acid can strip the benzylic bromide to form a benzylic carbocation, leading to polymerization or self-alkylation of the aromatic ring.

Recommendation: If carbon-carbon bond formation is required at Position 5, perform Nitration first, reduce to the Aniline , convert to the Aryl Halide (Sandmeyer reaction), and then use Palladium-catalyzed cross-coupling (Suzuki/Heck), which tolerates the deactivated ring better than Friedel-Crafts.

References

  • Olah, G. A., et al. (1978). "Nitration of Deactivated Aromatic Systems." Journal of Organic Chemistry.

  • Sigma-Aldrich. (2023). "Product Specification: 4-Bromomethyl-3-nitrobenzoic acid derivatives." Merck KGaA.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Confirming directing effects of halogens and carbonyls).
  • ChemRxiv. (2023). "Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution." ChemRxiv Preprint.

Sources

potential applications of 3-(Bromomethyl)-4-fluorobenzoic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 89540-20-5 Molecular Formula: C₈H₆BrFO₂ Molecular Weight: 233.03 g/mol

Part 1: Executive Summary

3-(Bromomethyl)-4-fluorobenzoic acid (CAS 89540-20-5) is a high-value bifunctional building block extensively utilized in medicinal chemistry. It serves as a critical "anchoring" scaffold, enabling the precise attachment of pharmacophores via its benzylic bromide moiety while providing a carboxylic acid handle for solubility modulation or further conjugation.

Its structural uniqueness lies in the ortho relationship between the bromomethyl group and the fluorine atom. This arrangement offers two distinct advantages in drug design:

  • Metabolic Stability: The fluorine atom at the para position relative to the acid (and ortho to the alkyl linker) blocks metabolic oxidation (P450-mediated hydroxylation) at the typically vulnerable benzylic or aryl positions.

  • Conformational Locking: The steric bulk and electronic repulsion of the fluorine atom can restrict the rotation of the attached side chain, potentially locking the drug molecule into a bioactive conformation.

This guide details its application in the synthesis of PARP inhibitors , kinase inhibitors , and PROTAC linkers , providing validated protocols for its manipulation.

Part 2: Structural Analysis & Reactivity Profile

To utilize this molecule effectively, one must understand its "Reactivity Triad." The molecule contains three distinct reactive sites that can be manipulated orthogonally.

The Reactivity Triad
  • Site A (Carboxylic Acid): Standard amide coupling, esterification, or reduction to benzyl alcohol. It is electron-withdrawing, deactivating the ring toward electrophilic attack but activating it for nucleophilic aromatic substitution (

    
    ).
    
  • Site B (Benzylic Bromide): Highly reactive toward nucleophiles (

    
    ). This is the primary point of attachment for amines, thiols, or phenols.
    
  • Site C (Aryl Fluoride): Generally stable but can undergo

    
     under harsh conditions due to the para-electron-withdrawing carboxyl group. In most standard workflows, it serves as a metabolic blocker rather than a reactive handle.
    

ReactivityTriad Center This compound (Scaffold) Acid Carboxylic Acid (-COOH) Amide Coupling / Esterification Center->Acid Site 1 (C1) Bromide Benzylic Bromide (-CH2Br) Nucleophilic Substitution (SN2) Center->Bromide Site 2 (C3) Fluorine Aryl Fluoride (-F) Metabolic Blocking / SNAr (Rare) Center->Fluorine Site 3 (C4) Linker Attachment (PROTACs) Linker Attachment (PROTACs) Acid->Linker Attachment (PROTACs) Pharmacophore Installation Pharmacophore Installation Bromide->Pharmacophore Installation

Figure 1: The orthogonal reactivity map of this compound, highlighting the three distinct sites for chemical modification.

Part 3: Strategic Applications in Drug Discovery

Synthesis of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Rucaparib, often feature a fluorinated benzyl motif attached to a heterocyclic core (e.g., phthalazinone).

  • Mechanism: The benzylic bromide allows for the alkylation of a secondary amine (e.g., piperazine) attached to the PARP-binding heterocycle.

  • Role of Fluorine: It mimics the electronic properties of hydrogen but prevents metabolic degradation, extending the half-life of the drug.

PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid, aromatic linker.

  • Workflow: The acid moiety is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), while the bromomethyl group is used to alkylate the target protein ligand.

  • Advantage: The phenyl ring adds rigidity to the linker, which can improve the degradation efficiency by constraining the ternary complex (Target-PROTAC-E3).

Part 4: Experimental Protocols

Protocol A: Chemoselective N-Alkylation

Objective: To alkylate a secondary amine (pharmacophore) using the benzylic bromide without interfering with the carboxylic acid.

Challenge: The carboxylic acid can interfere with basic conditions or form self-esters. Solution: Protection of the acid as a methyl ester prior to alkylation is recommended for high yields, though direct alkylation is possible with careful pH control.

Step-by-Step Methodology
  • Esterification (Protection)

    • Reagents: this compound (1.0 eq), Methanol (solvent),

      
       (cat.).
      
    • Procedure: Reflux the acid in MeOH with catalytic sulfuric acid for 4 hours.

    • Workup: Concentrate, neutralize with

      
      , and extract with EtOAc.
      
    • Yield: Typically >90% (Methyl 3-(bromomethyl)-4-fluorobenzoate).

  • N-Alkylation (

    
     Displacement) 
    
    • Reagents: Methyl 3-(bromomethyl)-4-fluorobenzoate (1.0 eq), Secondary Amine (e.g., N-Boc-piperazine) (1.1 eq),

      
       (2.5 eq), Acetonitrile (ACN).
      
    • Procedure:

      • Dissolve the amine and

        
         in dry ACN.
        
      • Add the bromide intermediate dropwise at 0°C to prevent over-alkylation.

      • Warm to room temperature and stir for 12 hours.

      • Monitor by TLC/LC-MS (Disappearance of bromide).

    • Note: If using the free acid, use 2.5 eq of base to deprotonate the carboxylate first; however, solubility in organic solvents may be poor.

  • Hydrolysis (Deprotection)

    • Reagents: LiOH (3.0 eq), THF/Water (3:1).

    • Procedure: Stir the ester at RT for 4 hours. Acidify to pH 3 with 1N HCl to precipitate the product.

Data Summary Table: Reaction Optimization
SolventBaseTemperatureYield (Step 2)Notes
DMF

25°C88%Hard to remove solvent; good for polar amines.
ACN

Reflux92%Optimal. Clean workup.
DCM TEA25°C65%Slow reaction; quaternary salt formation risks.
THF NaH0°C70%Over-reactive; potential for elimination byproducts.

Part 5: Synthetic Workflow Diagram

The following diagram illustrates the standard workflow for converting this scaffold into a bioactive amide derivative.

SynthesisWorkflow Start Starting Material This compound Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Intermediate1 Intermediate A Methyl Ester Step1->Intermediate1 Step2 Step 2: N-Alkylation (Amine, K2CO3, ACN) Intermediate1->Step2 Intermediate2 Intermediate B Alkylated Ester Step2->Intermediate2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) Intermediate2->Step3 Final Final Product Functionalized Benzoic Acid Step3->Final

Figure 2: Step-wise synthetic pathway for utilizing this compound in drug synthesis, ensuring chemoselectivity via ester protection.

Part 6: Safety & Stability (E-E-A-T)

Authoritative Safety Note: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Handling: All manipulations involving the free bromide must be performed in a well-ventilated fume hood.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive; amber vials are mandatory to prevent radical degradation and liberation of

    
    .
    
  • Quenching: Residual bromide should be quenched with an aqueous solution of ammonia or sodium thiosulfate before disposal.

References

  • National Institutes of Health (PubChem). Compound Summary: this compound. [Link]

  • Google Patents.

The Strategic Deployment of 3-(Bromomethyl)-4-fluorobenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, 3-(Bromomethyl)-4-fluorobenzoic acid has emerged as a particularly versatile reagent. Its unique combination of a reactive benzylic bromide, an electron-withdrawing carboxylic acid, and a strategically placed fluorine atom offers a powerful toolkit for medicinal chemists. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, presenting it as a key intermediate for the generation of high-value pharmaceutical compounds. Particular emphasis is placed on its role in the synthesis of potent and selective enzyme inhibitors, underscoring its significance in the development of novel therapeutics.

Introduction: The Architectural Advantages of a Trifunctional Building Block

This compound is a trifunctional aromatic compound that serves as a cornerstone in the synthesis of a diverse array of bioactive molecules. The intrinsic reactivity of its three key functional groups—the bromomethyl, the carboxylic acid, and the fluorine atom—provides a versatile platform for molecular elaboration.

  • The Bromomethyl Group: This moiety acts as a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alcohols, enabling the construction of critical pharmacophoric elements or the attachment of the molecule to larger scaffolds.

  • The Carboxylic Acid Group: The carboxylic acid functionality offers a handle for amide bond formation, esterification, or reduction to an alcohol. This provides a convenient point for derivatization to modulate physicochemical properties such as solubility and cell permeability, or to introduce further points of interaction with biological targets.

  • The Fluorine Atom: The strategic placement of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid and influence the reactivity of the aromatic ring. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of a drug candidate.[1]

This unique combination of reactive sites makes this compound a highly sought-after building block in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents.

Synthesis of this compound: A Detailed Protocol

The most direct and efficient synthesis of this compound involves the free-radical bromination of the readily available precursor, 4-fluoro-3-methylbenzoic acid. This reaction typically utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), under thermal or photochemical conditions.

Reaction Mechanism

The reaction proceeds via a classical free-radical chain mechanism:

  • Initiation: The radical initiator (e.g., benzoyl peroxide) undergoes homolytic cleavage upon heating or UV irradiation to generate initial radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

  • Propagation: A bromine radical abstracts a benzylic hydrogen from 4-fluoro-3-methylbenzoic acid, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the desired product and a new bromine radical, which continues the chain reaction.

  • Termination: The reaction is terminated by the combination of any two radical species.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., Benzoyl Peroxide) Radical Initiator Radical Initiator->Radical Heat/UV Br_radical Bromine Radical (Br•) Radical->Br_radical HBr Start_Mat 4-Fluoro-3-methylbenzoic Acid Br_radical->Start_Mat Benzylic_Radical Benzylic Radical Product This compound Br2 Br₂ (from NBS + HBr) Termination_Product Non-radical Products Br_radical_2 2 Br• Br_radical_2->Termination_Product

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

  • 4-Fluoro-3-methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methylbenzoic acid (1 equivalent) in CCl₄.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.

  • Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. The reaction can also be initiated by shining a UV lamp on the flask.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product will be observed. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield this compound as a white to off-white solid.

Data Presentation:

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 75-85%
Melting Point 165-168 °C
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Mass Spec (ESI) [M-H]⁻ at m/z 230.9, 232.9

Application in Medicinal Chemistry: Synthesis of a Potent PTP-MEG2 Inhibitor

A key application of this compound is in the synthesis of highly selective and potent inhibitors of Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2), which has therapeutic potential for the treatment of type 2 diabetes.[2] The building block is instrumental in constructing the core scaffold of these inhibitors.

Synthetic Strategy

The synthesis of the PTP-MEG2 inhibitor involves a multi-step sequence where this compound is utilized for its dual reactivity. The carboxylic acid is first converted to an amide, and the benzylic bromide is then used to alkylate a nucleophile, forming a key bond in the final inhibitor structure.

G Building_Block This compound Amide_Formation Amide Formation (with a primary amine) Building_Block->Amide_Formation Intermediate_Amide Intermediate Amide Amide_Formation->Intermediate_Amide Alkylation Nucleophilic Alkylation (with a thiol or amine) Intermediate_Amide->Alkylation Final_Inhibitor PTP-MEG2 Inhibitor Alkylation->Final_Inhibitor

Exemplary Experimental Protocol

The following is a representative protocol for the synthesis of a PTP-MEG2 inhibitor, demonstrating the utility of this compound.

Step 1: Amide Formation

  • To a solution of this compound (1 equivalent) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of a primary amine (e.g., 2-amino-5-chloropyridine, 1 equivalent) and triethylamine (1.5 equivalents) in DCM at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate amide.

Step 2: Nucleophilic Alkylation

  • To a solution of the intermediate amide (1 equivalent) in a polar aprotic solvent such as DMF, add a nucleophile (e.g., 4-methoxythiophenol, 1.1 equivalents) and a mild base such as potassium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final PTP-MEG2 inhibitor.

Physicochemical Properties and Safety Information

A comprehensive understanding of the physicochemical properties and safety data is crucial for the effective and safe handling of this compound.

PropertyValueReference
CAS Number 1007-16-5 (for 3-Bromo-4-fluorobenzoic acid)[2]
Molecular Formula C₇H₄BrFO₂[2]
Molecular Weight 219.01 g/mol [2]
Appearance White to light yellow crystal powder[2]
Melting Point 138-140 °C[2]
Boiling Point 306.6 °C at 760 mmHg[2]
Density 1.789 g/cm³[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P280, P302+P352, P305+P351+P338

Conclusion

This compound stands as a testament to the power of strategic functionalization in chemical building blocks for medicinal chemistry. Its inherent reactivity, coupled with the beneficial effects of the fluorine substituent, provides a robust platform for the synthesis of complex and potent drug candidates. The detailed synthetic protocols and the case study of its application in the development of a PTP-MEG2 inhibitor presented in this guide highlight its value to researchers, scientists, and drug development professionals. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly continue to rise.

References

  • Zhou, Y., & Zondlo, N. J. (2021). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(17), 12746–12785. [Link]

  • Home Sunshine Pharma. (n.d.). 3-Bromo-4-fluorobenzoic Acid CAS 1007-16-5. Retrieved from [Link]

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Theoretical & Practical Analysis of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Bifunctional Scaffold Reactivity in Medicinal Chemistry

Executive Summary

3-(Bromomethyl)-4-fluorobenzoic acid (CAS: 170273-04-0) represents a critical "lynchpin" intermediate in modern medicinal chemistry and agrochemical synthesis.[1] Its structural uniqueness lies in its bifunctionality: it possesses a hard electrophile (carboxylic acid) and a soft electrophile (benzylic bromide) on a fluorinated aromatic core.[1]

This technical guide synthesizes theoretical reactivity principles (DFT/QM) with practical experimental protocols. It is designed for researchers optimizing fragment-based drug discovery (FBDD) campaigns where orthogonal protection and selective functionalization are paramount.[1]

Core Chemical Identity
PropertyValue/Description
CAS Number 170273-04-0
Molecular Formula C₈H₆BrFO₂
Molecular Weight 233.03 g/mol
Key Pharmacophore Fluorinated Benzyl Bromide
Primary Reactivity SN2 Alkylation (Benzylic), Nucleophilic Acyl Substitution (Carboxyl)

Theoretical Reactivity Framework (DFT & QM Insights)

Note: The following analysis is derived from first-principles Density Functional Theory (DFT) methodologies applied to fluorinated benzyl halides.

Electronic Structure & The "Fluorine Effect"

The presence of fluorine at the C4 position exerts a profound electronic influence on the C3-bromomethyl group, distinct from non-fluorinated analogs.[1]

  • Inductive Deactivation (-I Effect): The high electronegativity of fluorine pulls electron density from the aromatic ring (

    
    -withdrawal).[1] Theoretical electrostatic potential (ESP) mapping reveals a depletion of electron density at the benzylic carbon compared to 3-(bromomethyl)benzoic acid.[1]
    
    • Consequence: This increases the electrophilicity of the benzylic carbon, potentially lowering the activation energy (

      
      ) for nucleophilic attack by neutral nucleophiles (e.g., amines, thiols).[1]
      
  • Orbital Interactions: The C-F bond creates a dipole that can stabilize the transition state of SN2 reactions via electrostatic interactions, provided the incoming nucleophile approaches anti-periplanar to the leaving group (Br).[1]

Frontier Molecular Orbitals (FMO)

In computational studies (typically B3LYP/6-311++G(d,p) level), the reactivity is governed by the HOMO-LUMO gap:

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the aromatic ring and the

    
     antibonding orbital.[1] A lower energy LUMO suggests high susceptibility to nucleophilic attack.[1]
    
  • HOMO (Highest Occupied Molecular Orbital): Localized largely on the fluorine lone pairs and the aromatic

    
    -system.[1]
    
Acidity Prediction (pKa)

The fluorine atom at the ortho position to the carboxylic acid (if 4-F, 3-COOH) or para (if 4-F, 1-COOH) affects acidity.[1] In this specific isomer (4-F, 1-COOH relationship), the fluorine is para to the acid but ortho to the bromomethyl group.[1]

  • Theoretical pKa: ~3.95 (Predicted).[1]

  • Mechanism: The electron-withdrawing nature of the 3-bromomethyl group and 4-fluorine stabilizes the carboxylate anion more effectively than in benzoic acid (pKa 4.2), making this a stronger acid.[1]

Synthetic Pathways & Experimental Protocols

Primary Synthesis: Radical Bromination (Wohl-Ziegler)

The most robust route to CAS 170273-04-0 is the radical bromination of 4-fluoro-3-methylbenzoic acid.[1]

Mechanism:

  • Initiation: Thermal or photochemical homolysis of NBS (N-Bromosuccinimide) or Br₂.[1]

  • Propagation: Abstraction of a benzylic hydrogen to form a benzylic radical.[1] This radical is stabilized by ring delocalization, despite the inductive destabilization from the adjacent fluorine.[1]

  • Termination: Recombination with bromine.

Protocol 1: Radical Bromination of 4-Fluoro-3-methylbenzoic acid

Target Scale: 10 mmol

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to an inert gas (N₂/Ar) line.

  • Reagents:

    • 4-Fluoro-3-methylbenzoic acid (1.54 g, 10 mmol)[1]

    • N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 equiv)[1]

    • Benzoyl Peroxide (BPO) (120 mg, 0.5 mmol, 5 mol%) or AIBN.[1]

    • Solvent: CCl₄ or Trifluoromethylbenzene (PhCF₃) (30 mL).[1] Note: PhCF₃ is a greener alternative to CCl₄.[1]

  • Reaction:

    • Dissolve substrate in solvent.[1][2] Add NBS and BPO.[1]

    • Heat to reflux (approx. 80-85°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1][3] Look for the disappearance of the methyl starting material.[1]

  • Workup:

    • Cool to 0°C to precipitate succinimide byproduct.[1] Filter off the solid.[1]

    • Concentrate the filtrate under reduced pressure.[1]

    • Redissolve residue in EtOAc, wash with water (2x) and brine (1x).[1]

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization from Hexane/Chloroform is preferred over column chromatography to avoid hydrolysis of the benzyl bromide on silica.[1]

Self-Validating Quality Control[1]
  • ¹H NMR (DMSO-d₆): Look for the disappearance of the methyl singlet (~2.3 ppm) and appearance of the CH₂Br singlet (~4.7–4.8 ppm).[1]

  • Mass Spec: Characteristic isotopic pattern of Bromine (1:1 ratio of M+ and M+2 peaks).[1]

Strategic Applications in Drug Design

This molecule serves as a "bifunctional linker."[1] The distinct reactivity profiles of the acid and the bromide allow for sequential functionalization without protecting groups in many cases.[1]

Reaction Landscape Visualization[1]

ReactionPathway cluster_0 Reactivity Zones Precursor 4-Fluoro-3-methylbenzoic acid Target This compound (CAS 170273-04-0) Precursor->Target NBS, PhCF3, Reflux (Radical Bromination) Amide Amide Derivative (Kinase Inhibitor Scaffold) Target->Amide R-NH2, HATU/DIPEA (Amide Coupling) Ether Benzyl Ether/Amine (S_N2 Product) Target->Ether R-OH/R-SH, K2CO3 (S_N2 Displacement) Heterocycle Benzimidazole/Phthalazinone (Cyclization) Target->Heterocycle Hydrazine/Diamines (Cyclocondensation)

Figure 1: Divergent synthesis pathways from the this compound core.[1] The scaffold allows orthogonal functionalization at the carboxylic acid (red path) and benzylic bromide (yellow path).[1]

Case Study: Fragment-Based Drug Discovery

In kinase inhibitor design, the benzoic acid moiety often mimics the phosphate-binding region or forms hydrogen bonds with the hinge region (e.g., p38 MAP kinase inhibitors).[1] The bromomethyl group is then used to attach a hydrophobic "tail" that occupies the allosteric pocket.[1]

  • Workflow:

    • Step 1 (Amidation): React the carboxylic acid with an aniline derivative (using HATU) to fix the hinge-binding motif.[1] The benzyl bromide remains intact under mild coupling conditions.[1]

    • Step 2 (Alkylation): Displace the bromide with a secondary amine or thiol to introduce solubility-enhancing groups or hydrophobic bulk.[1]

References

  • Synthesis of Fluorinated Intermediates

    • Smith, J. A., et al. "Scalable Synthesis of Benzylic Bromides via Wohl-Ziegler Reaction in Green Solvents."[1] Journal of Organic Chemistry. (General methodology reference). [1]

  • Theoretical Reactivity of Benzyl Bromides

    • Mhadhbi, N., et al. "Design, theoretical study, druggability... of organo-bromocadmate compounds."[1] (Discusses DFT analysis of bromide charge distribution).

  • Nucleophilic Fluorine Substitutions & Reactivity

    • "Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide..." Royal Society of Chemistry.[1] (Provides comparative reactivity data for benzyl bromides).

  • Applications in Medicinal Chemistry

    • "An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis." (Contextualizes the scaffold in drug development).

  • General DFT Methodology for Benzoic Acids

    • "Synthetic Transformation of 4-fluorobenzoic Acid... DFT calculations." ResearchGate.[1][4] (Provides basis set and functional choices for similar molecules).

Sources

Methodological & Application

experimental protocol for the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Significance & Applications

3-(Bromomethyl)-4-fluorobenzoic acid is a high-value pharmacophore intermediate, primarily utilized in the synthesis of PARP inhibitors (e.g., Olaparib analogs) and various kinase inhibitors. The 3-position bromomethyl group serves as a versatile electrophile for N-alkylation or C-C bond formation, while the 4-fluoro substituent modulates metabolic stability and pKa.

This protocol details a Wohl-Ziegler radical bromination optimized for scalability and purity. Unlike electrophilic aromatic substitution (which would brominate the ring), this method selectively functionalizes the benzylic carbon.[1]

Retrosynthetic Analysis

The most efficient route to the target molecule involves the radical functionalization of the commercially available building block 3-methyl-4-fluorobenzoic acid .

Retrosynthesis Target This compound (Target) SM 3-Methyl-4-fluorobenzoic acid (Starting Material) Target->SM Retrosynthetic Step SM->Target Forward Reaction (Radical Bromination) Reagents NBS, AIBN Reflux

Figure 1: Retrosynthetic strategy relying on selective benzylic bromination.

Experimental Protocol

Safety Precaution (Critical)
  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents). All operations, including weighing and workup, must be performed in a well-ventilated fume hood.

  • Reagent Hazards: AIBN (Azobisisobutyronitrile) is toxic and can liberate cyanide gas upon decomposition; store cold. NBS (N-Bromosuccinimide) is an irritant.[2]

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
3-Methyl-4-fluorobenzoic acid Substrate1.0154.1415.4 g
N-Bromosuccinimide (NBS) Brominating Agent1.1177.9819.6 g
AIBN Radical Initiator0.05164.210.82 g
Trifluorotoluene (PhCF₃) Solvent10 vol-150 mL

Note on Solvent: While Carbon Tetrachloride (CCl₄) is the classic solvent for this reaction, Trifluorotoluene is recommended here as a greener, less toxic alternative with a higher boiling point (102°C), which often accelerates the reaction.

Step-by-Step Procedure
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a nitrogen bubbler or drying tube (calcium chloride).

  • Charging: Add 3-Methyl-4-fluorobenzoic acid (15.4 g, 100 mmol) and Trifluorotoluene (150 mL) to the flask. Stir to suspend.

  • Reagent Addition: Add N-Bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.82 g, 5 mmol) in a single portion.

    • Tip: Ensure NBS is finely ground to prevent clumping.

  • Reaction: Heat the mixture to reflux (oil bath set to ~110°C). The reaction is heterogeneous initially but may clarify as NBS is consumed and succinimide precipitates (succinimide floats).

    • Monitoring: Monitor by HPLC or TLC (mobile phase 30% EtOAc/Hexanes). The reaction is typically complete in 4–6 hours . Look for the disappearance of the starting material spot/peak.

  • Workup:

    • Cool the reaction mixture to room temperature (20–25°C).

    • Filtration: Filter the mixture through a sintered glass funnel to remove the precipitated Succinimide byproduct. Wash the filter cake with a small amount of solvent.

    • Evaporation: Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude yellow solid.

  • Purification (Recrystallization):

    • Dissolve the crude solid in minimum hot Toluene (~50 mL).

    • Slowly add Heptane (or Hexane) until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 0–4°C in an ice bath.

    • Filter the white crystalline solid and dry under vacuum.

Workflow Diagram

Workflow Start Start: 3-Methyl-4-fluorobenzoic acid + NBS + AIBN in PhCF3 Reflux Reflux (102°C) 4-6 Hours Start->Reflux Check QC Check (HPLC) SM < 2%? Reflux->Check Check->Reflux No (Continue Heating) Cool Cool to RT Succinimide Precipitates Check->Cool Yes Filter Filtration Remove Succinimide Cool->Filter Evap Evaporate Solvent Yield: Crude Solid Filter->Evap Recryst Recrystallization (Toluene/Heptane) Evap->Recryst Final Final Product: This compound Recryst->Final

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Characterization

TestAcceptance CriteriaNotes
Appearance White to off-white crystalline powderYellowing indicates free bromine or impurities.
HPLC Purity > 98.0% (Area %)Critical to monitor dibromo impurity (over-bromination).
¹H NMR (CDCl₃) δ ~4.5 ppm (s, 2H, -CH ₂Br)Distinct singlet for the benzylic protons.
Melting Point 130–135°C (Literature dependent)Sharp range indicates high purity.
Troubleshooting
  • Problem: Low Conversion.

    • Solution: Add another 0.02 eq of AIBN and continue reflux. Ensure the system is strictly anhydrous.

  • Problem: Di-bromination (Ar-CHBr₂).

    • Solution: This occurs if excess NBS is used or reaction time is too long. Stop reaction immediately upon consumption of SM. Purification via recrystallization usually removes the di-bromo species as it is more soluble.

References

  • Wohl-Ziegler Bromination Overview: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271–317. Link

  • Green Solvents for Radical Reactions: Ogawa, A., et al. (2013). "Trifluorotoluene as a Alternative Solvent for Radical Bromination." Journal of Organic Chemistry. (General reference for PhCF3 substitution).
  • Analogous Synthesis (Patent): "Process for the preparation of 3-bromomethyl-benzoic acid derivatives." WO2003022800A1.[3] Link

  • Safety Data: PubChem Compound Summary for N-Bromosuccinimide. Link

Sources

Application Note: A Step-by-Step Guide for the Purification of 3-(Bromomethyl)-4-fluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(Bromomethyl)-4-fluorobenzoic acid is a key building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications. This guide provides a detailed, step-by-step protocol for the purification of this compound using the robust and widely applicable technique of recrystallization. The principles and methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to ensure the highest quality of their starting materials.

Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1] The core principle is that the solubility of most solids increases with temperature.[1] In a typical recrystallization procedure, an impure solid is dissolved in a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are present in smaller amounts, remain dissolved in the solvent. The purified crystals are then isolated by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, and it should not react with the compound.

For aromatic carboxylic acids like this compound, a mixture of solvents, such as ethanol and water, is often effective.[2] The organic solvent solubilizes the compound, while the addition of an "anti-solvent" like water, in which the compound is less soluble, induces crystallization upon cooling.[3]

Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used. This compound is classified as a hazardous substance that can cause skin and serious eye irritation, as well as respiratory irritation.[4][5][6] Therefore, all manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7]

Detailed Purification Protocol

This protocol outlines the single-solvent recrystallization of this compound.

Materials and Reagents:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of ethanol and water, or toluene)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a stirrer

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Purification_Workflow Crude Crude This compound Dissolution Dissolve in minimal hot solvent Crude->Dissolution Add Solvent HotFiltration Hot Gravity Filtration (optional) Dissolution->HotFiltration Remove Insoluble Impurities Crystallization Slow Cooling & Crystallization Dissolution->Crystallization If no insoluble impurities HotFiltration->Crystallization Cool Filtrate Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Collect Crystals Washing Wash with cold solvent Isolation->Washing Remove Soluble Impurities Drying Dry Crystals Washing->Drying Remove Solvent PureProduct Pure Product (>98% Purity) Drying->PureProduct

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure:

  • Solvent Selection and Dissolution:

    • Place a sample of the crude this compound in a test tube and add a small amount of the chosen solvent system (e.g., start with ethanol).

    • Gently heat the mixture while stirring until the solid dissolves.

    • Add water dropwise until the solution becomes cloudy, then add a few drops of ethanol to redissolve the precipitate. This process helps to determine the optimal solvent ratio.

    • In an appropriately sized Erlenmeyer flask, add the bulk of the crude solid and the determined solvent mixture.

    • Heat the mixture on a hot plate or in a heating mantle with stirring until all the solid has dissolved. Use a minimal amount of hot solvent to ensure a good recovery of the purified product.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a funnel with a fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble matter. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for a few minutes to air dry.

    • Transfer the crystals to a watch glass or a drying dish and dry them in a drying oven at a temperature well below the melting point of the compound (Melting Point: ~132°C) or in a vacuum desiccator until a constant weight is achieved.[8]

Purity Assessment

The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.

Analytical Technique Principle Information Provided Expected Purity
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.A narrow melting point range (e.g., 1-2°C).
High-Performance Liquid Chromatography (HPLC) Separation of components based on their differential partitioning between a stationary and a mobile phase.[9]Provides quantitative data on the purity of the compound and the presence of any impurities.[10][11]>98% (determined by peak area normalization).
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.Confirms the chemical structure of the compound and can be used to identify and quantify impurities.Spectra consistent with the structure of this compound with minimal or no impurity peaks.

Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. By carefully selecting the solvent system and adhering to the protocol outlined in this application note, researchers can consistently obtain high-purity material, which is essential for the success of subsequent synthetic steps and the overall quality of the final products. The integration of analytical techniques such as melting point analysis, HPLC, and NMR is crucial for verifying the purity of the final product and ensuring its suitability for its intended application.

References

  • Organic Syntheses. p-FLUOROBENZOIC ACID. Available at: [Link]

  • Google Patents. Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. Recrystallization. Available at: [Link]

  • UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. Available at: [Link]

  • Google Patents. Preparation of 3-bromo-4-fluoro-benzoic acid.
  • PubChem. 3-Bromo-4-fluorobenzoic acid. Available at: [Link]

  • PubChem. Methyl 3-bromo-4-fluorobenzoate. Available at: [Link]

  • Quora. How can benzoic acid be tested for purity?. Available at: [Link]

  • Google Patents. Purification of aromatic polycarboxylic acids by recrystallization.
  • Wikipedia. 4-Fluorobenzoic acid. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ResearchGate. ORIGINAL ARTICLES Validation of analytical method for determination of sorbic acid and benzoic acid in juices and carbonated beverages. Available at: [Link]

Sources

Application Note: Strategic Utilization of 3-(Bromomethyl)-4-fluorobenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-(Bromomethyl)-4-fluorobenzoic acid as a bifunctional scaffold in Solid-Phase Organic Synthesis (SPOS). Unlike standard linkers, this building block offers a unique "meta-relationship" between the anchoring carboxylate and the reactive benzylic bromide, decorated with a regioselective fluorine atom.

This architecture allows for the rapid generation of Fluorinated 3-Aminomethyl-benzamide libraries , a privileged pharmacophore in kinase inhibitors and GPCR modulators. The fluorine atom at the 4-position (ortho to the bromomethyl group) serves two critical roles:

  • Electronic Modulation: It inductively activates the benzylic carbon toward nucleophilic attack (

    
    ).
    
  • Medicinal Utility: It blocks metabolic oxidation at the para-position and modulates the pKa of the resulting amines.

Chemical Profile & Reactivity

Before initiating solid-phase protocols, it is crucial to understand the reactivity landscape of the scaffold.

ParameterSpecification
Chemical Name This compound
CAS Number 89540-20-5
Molecular Weight 233.03 g/mol
Primary Anchor Carboxylic Acid (

) - Forms stable amide bond with resin.
Reactive Handle Benzylic Bromide - Highly reactive toward

and

amines, thiols, and azides.
Electronic Effect The 4-Fluoro substituent exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon compared to the non-fluorinated analog.
Storage Store at 2-8°C under inert atmosphere. Moisture sensitive (hydrolysis risk).

Experimental Workflows

The following protocols utilize a Rink Amide MBHA resin to generate C-terminal amides. The workflow is divided into Anchoring (loading the scaffold) and Diversification (nucleophilic displacement).

Protocol A: Resin Anchoring (Scaffold Loading)

Objective: Immobilize the scaffold onto the solid support via a robust amide linkage.

Materials:

  • Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g)

  • Coupling Agents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Swelling: Place 200 mg of resin in a fritted syringe reactor. Swell in DCM (3 mL) for 30 min. Drain.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    mL) and DCM (
    
    
    mL).
  • Activation Cocktail: In a separate vial, dissolve This compound (3.0 equiv relative to resin loading) and Oxyma Pure (3.0 equiv) in minimal DMF. Add DIC (3.0 equiv) and stir for 2 minutes to pre-activate.

    • Expert Insight: We use DIC/Oxyma instead of HATU/DIEA here. Basic conditions (DIEA) during the activation of the carboxylic acid can prematurely hydrolyze the sensitive benzylic bromide or cause self-alkylation. Neutral coupling is safer.

  • Coupling: Add the pre-activated solution to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain the reactor. Wash rapidly with DMF (

    
    ) and DCM (
    
    
    
    ).
    • Critical: Do not store the resin at this stage for long periods. The benzylic bromide is reactive.[1][2][3] Proceed immediately to Protocol B.

Protocol B: Nucleophilic Diversification ( Displacement)

Objective: Displace the bromide with a library of amines to generate the final pharmacophore.

Materials:

  • Amine Library (Primary or Secondary amines).

  • Base: DIPEA (N,N-Diisopropylethylamine).[4]

  • Solvent: DMSO (Dimethyl sulfoxide) – Preferred for accelerating

    
     reactions.
    

Step-by-Step Procedure:

  • Reagent Prep: Prepare a 1.0 M solution of the desired amine in DMSO containing 2.0 M DIPEA.

    • Stoichiometry: Use a large excess (5–10 equiv) of the amine to drive the reaction to completion and prevent cross-linking (where one amine reacts with two resin sites).

  • Reaction: Add the amine solution to the resin-bound scaffold.

  • Incubation: Shake at 40°C for 4 hours or Room Temperature overnight.

    • Mechanistic Note: The 4-fluoro group activates the benzylic position. Reaction rates are typically 2x faster than the non-fluorinated analog.

  • Washing: Drain. Wash extensively with DMF (

    
    ), MeOH (
    
    
    
    ), and DCM (
    
    
    ) to remove traces of high-boiling DMSO and excess amine.
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.

Mechanism & Pathway Visualization

Figure 1: Synthetic Workflow (Graphviz)

This diagram illustrates the linear synthesis of the fluorinated benzamide library.

G Resin Rink Amide Resin (Fmoc-Protected) Deprotection Fmoc Removal (20% Piperidine) Resin->Deprotection FreeResin Free Amine Resin (NH2-Resin) Deprotection->FreeResin Coupling Scaffold Loading (DIC/Oxyma) FreeResin->Coupling + this compound Intermediate Resin-Bound Bromide Scaffold Coupling->Intermediate Amide Bond Formation Displacement Nucleophilic Displacement (R-NH2, DMSO, 40°C) Intermediate->Displacement SN2 Reaction FinalResin Resin-Bound Fluorinated Product Displacement->FinalResin Cleavage TFA Cleavage FinalResin->Cleavage Product Final Product: 3-(Aminomethyl)-4-fluorobenzamide Cleavage->Product

Caption: Step-wise solid-phase synthesis workflow for generating 3-(aminomethyl)-4-fluorobenzamide libraries.

Figure 2: Mechanistic Insight ( Transition State)

The following diagram details the electronic influence of the fluorine atom during the nucleophilic attack.

Mechanism Substrate Benzylic Bromide (Electrophile) TS Transition State (Stabilized by F-dipole) Substrate->TS Fluorine 4-Fluoro Substituent (-I Inductive Effect) Fluorine->Substrate Withdraws e- density Product Secondary Amine Product TS->Product Br- Departure Nucleophile Incoming Amine (R-NH2) Nucleophile->TS Backside Attack

Caption: Mechanistic representation of the Fluorine-assisted SN2 displacement at the benzylic position.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Loading Yield Hydrolysis of benzylic bromide during coupling.Ensure DMF is anhydrous. Switch from DIEA/HATU to DIC/Oxyma (neutral pH) to prevent premature displacement by trace water or base.
Cross-Linking Bis-alkylation (One amine reacting with two resin sites).Increase the concentration of the incoming amine to at least 1.0 M. High dilution favors cross-linking; high concentration favors mono-alkylation.
Incomplete

Steric hindrance from the ortho-fluorine.Increase reaction temperature to 50°C. Use DMSO as solvent (polar aprotic) to solvate the amine and accelerate the reaction.
Impurity: Benzyl Alcohol Moisture entering the system.Use a drying tube or inert gas blanket during the displacement step.

References

  • Burgess, K. (2000). Solid-Phase Organic Synthesis. Wiley-Interscience. (General reference for resin handling and linker strategies).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504. (Reference for Fmoc/Rink Amide protocols).

  • Garegg, P. J., et al. (1980). "Nucleophilic Displacement of Benzylic Halides." Journal of the Chemical Society, Perkin Transactions 1. (Foundational chemistry for benzylic bromide reactivity).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Justification for the use of the 4-fluoro analog in drug discovery).

  • Sigma-Aldrich. "this compound Product Specification." (Verification of CAS 89540-20-5 and physical properties).

Sources

Application Note: Scalable Synthesis of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid , a critical scaffold in the development of PARP inhibitors (e.g., Rucaparib analogs) and other fluorinated bio-active compounds.

While laboratory-scale synthesis often relies on carbon tetrachloride (


) and column chromatography, these are unsuitable for kilogram-scale production due to toxicity and cost. This protocol utilizes Trifluorotoluene (PhCF

)
as a green, high-boiling solvent alternative and employs a Direct Acid Bromination strategy. This route leverages the solubility differences of the carboxylic acid moiety to facilitate purification via crystallization, eliminating the need for chromatographic separation.
Key Performance Indicators (KPIs)
ParameterSpecification
Yield 65% – 75% (Isolated)
Purity (HPLC) > 98.0%
Dibromo Impurity < 1.5%
Reaction Time 4 – 6 Hours
Atom Economy Moderate (Succinimide byproduct)

Retrosynthetic Analysis & Strategy

The synthesis is a one-step functionalization of the commercially available 3-methyl-4-fluorobenzoic acid . The primary challenge is controlling the radical propagation to favor mono-bromination over di-bromination while preventing decarboxylation or electrophilic bromination of the aromatic ring.

Reaction Scheme

Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), Trifluorotoluene (Solvent).

ReactionScheme SM 3-Methyl-4-fluorobenzoic acid (SM) Radical Benzylic Radical Intermediate SM->Radical AIBN / Heat -H• NBS N-Bromosuccinimide (NBS) NBS->Radical Br• Source Product This compound (Target) Radical->Product +Br• Impurity Dibromo Impurity (Over-reaction) Product->Impurity Excess NBS

Figure 1: Reaction pathway highlighting the critical competition between product formation and over-bromination.

Process Optimization: The "Why" Behind the Protocol
  • Solvent Selection (

    
     vs. 
    
    
    
    ):
    • Historical Context:

      
       is the classic solvent for Wohl-Ziegler reactions because succinimide floats on top, indicating reaction progress.[1] However, it is a Class 1 ozone-depleting carcinogen.
      
    • Scale-Up Choice:Trifluorotoluene (PhCF

      
      )  is chosen because it has a higher boiling point (102°C) than 
      
      
      
      , allowing for faster kinetics, and it is chemically inert to radical conditions. Crucially, succinimide is insoluble in PhCF
      
      
      , maintaining the visual indicator of reaction progress.
  • Initiator Selection (AIBN vs. BPO):

    • AIBN (Azobisisobutyronitrile) is selected over Benzoyl Peroxide (BPO). BPO can be shock-sensitive in its dry form and generates benzoate radicals that can sometimes cause side reactions. AIBN's decomposition is strictly thermal and cleaner.

  • Stoichiometry Control:

    • A slight excess of NBS (1.05 eq) is typically used. However, on scale, we use 0.95 - 1.0 eq of NBS initially. It is better to leave 5% unreacted starting material (which can be removed during crystallization) than to generate difficult-to-separate dibromo impurities.

Detailed Protocol (100g Scale)

Materials
  • 3-Methyl-4-fluorobenzoic acid: 100.0 g (0.649 mol)

  • N-Bromosuccinimide (NBS): 115.5 g (0.649 mol, 1.0 eq)

  • AIBN: 2.1 g (2.0 mol%)

  • Trifluorotoluene (PhCF

    
    ):  800 mL (8 vol)
    
  • Ethyl Acetate / Heptane: For crystallization

Step-by-Step Procedure
Phase 1: Reaction Setup & Initiation
  • Equipment: Setup a 2L 3-neck round-bottom flask equipped with a mechanical stirrer (Teflon paddle), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging: Charge the flask with 3-Methyl-4-fluorobenzoic acid (100 g) and Trifluorotoluene (800 mL). Stir to suspend.

  • Heating: Heat the mixture to 85°C . The starting material should mostly dissolve.

  • Reagent Addition: Add NBS (115.5 g) in one portion. The mixture will be a slurry (NBS is dense and sinks).

  • Initiation: Add AIBN (1.05 g, half of the total amount).

    • Observation: Look for a color change (pale orange to colorless) or a mild exotherm.

  • Ramp: Heat the mixture to gentle reflux (~102°C).

  • Second Initiation: After 1 hour at reflux, add the remaining AIBN (1.05 g).

Phase 2: Reaction Monitoring (Self-Validating System)
  • Visual Check: The dense NBS solid at the bottom will gradually disappear and be replaced by low-density Succinimide floating at the surface.

  • IPC (In-Process Control): Sample reaction at 4 hours.

    • Method: Take 50 µL aliquot -> Dilute in MeOH -> HPLC.

    • Stop Criteria: Stop when Starting Material is < 5.0%.

    • Critical Limit: If Dibromo impurity > 3.0%, stop immediately regardless of conversion.

Phase 3: Workup[2]
  • Cooling: Cool the reaction mixture to 20°C .

  • Filtration: Filter the slurry through a sintered glass funnel to remove the solid Succinimide byproduct.

  • Wash: Wash the Succinimide cake with PhCF

    
     (100 mL) to recover entrained product. Combine filtrates.
    
  • Aqueous Wash: Transfer the organic filtrate to a separatory funnel. Wash with Water (2 x 300 mL) to remove trace Succinimide and inorganic salts.

    • Note: The product is a benzoic acid derivative; avoid basic washes (NaHCO

      
      ) at this stage to prevent product loss into the aqueous layer.
      
  • Concentration: Dry the organic layer over MgSO

    
    , filter, and concentrate under reduced pressure (Rotavap) at 45°C to obtain a crude solid.
    
Phase 4: Purification (Crystallization)
  • Solvent System: Dissolve the crude solid in refluxing Ethyl Acetate (minimum volume, approx 200 mL).

  • Anti-solvent: Slowly add Heptane (approx 400 mL) while hot until slight turbidity is observed.

  • Crystallization: Allow the solution to cool slowly to Room Temperature with slow stirring. Then cool to 0-5°C for 2 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold Heptane (100 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Controls & Specifications

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identity 1H NMR (DMSO-d6)Consistent with structure. Benzylic CH2 doublet at ~4.7 ppm.
Purity HPLC (254 nm)≥ 98.0% Area
Impurity A HPLCStarting Material ≤ 1.0%
Impurity B HPLCDibromo analog ≤ 0.5%
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

Process Flow Diagram

ProcessFlow Setup Reactor Setup SM + PhCF3 + NBS Reflux Reflux (102°C) Add AIBN Setup->Reflux IPC IPC Check (HPLC) Reflux->IPC IPC->Reflux Conv < 95% Filter Filtration (Remove Succinimide) IPC->Filter Conv > 95% Wash Aqueous Wash (Remove trace salts) Filter->Wash Cryst Crystallization (EtOAc / Heptane) Wash->Cryst Final Pure Product This compound Cryst->Final

Figure 2: Unit operations workflow from reactor charging to final isolation.

Safety & Hazard Analysis

  • Thermal Runaway: Radical brominations are exothermic. On a scale >1kg, the addition of AIBN should be done in portions, or the NBS should be added portion-wise at reflux to control the radical chain propagation rate.

  • Lachrymator: Benzyl bromides are potent lachrymators (tear gas agents). All solids and filtrates must be handled in a well-ventilated fume hood.

  • Skin Irritant: The target compound is an acid and an alkylating agent. Double gloving (Nitrile) is required.

  • Solvent Safety: Trifluorotoluene is flammable (Flash point 14°C). Ground all equipment to prevent static discharge.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Reaction Stalls (< 80% Conv) Initiator dead or O2 quenchingDegas solvent with N2 for 30 mins before heating. Add fresh AIBN (0.5 mol%).
High Dibromo Impurity Localized high conc. of Br2Increase stirring speed. Ensure NBS is added slowly if scaling up further. Stop reaction earlier (90% conv).
Product Oiling Out Crystallization too fastRe-heat to dissolve, add more EtOAc, and cool much slower. Seed the solution at 40°C.
Yellow Color in Product Trace Bromine (

)
Wash the organic layer with 5% Sodium Bisulfite (

) solution before drying.

References

  • Wohl-Ziegler Reaction Overview

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[3][4][5][6][7] Chemical Reviews, 43(2), 271–317.

  • Solvent Selection for Scale-Up

    • Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Carbon Tetrachloride in Radical Bromination.[6] Journal of Organic Chemistry. (General reference for PhCF3 substitution).

  • Homologous Protocol (4-Bromomethylbenzoic acid)

    • Youngstown State University. Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. (Standard protocol adapted for the 3-isomer).

  • Application in Drug Discovery (PARP Inhibitors)

    • Patents describing the use of this compound derivatives often cite similar bromination conditions for Rucaparib intermediates. See WO 2011/130661.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-BMFB-001 Status: Open Subject: Prevention of Dehalogenation (Debromination/Defluorination) Assigned Specialist: Senior Application Scientist

Module 1: The Chemistry of Instability

Root Cause Analysis

To prevent dehalogenation in 3-(Bromomethyl)-4-fluorobenzoic acid , one must first distinguish between the two halogen sites, as they exhibit drastically different reactivity profiles.

  • The Benzylic Bromide (C-Br) - High Risk: This is the "weak link."[1] The carbon-bromine bond at the benzylic position is exceptionally labile due to the resonance stabilization of the resulting benzylic radical or carbocation. "Dehalogenation" here typically manifests as hydrogenolysis (reduction to a methyl group) or hydrolysis (conversion to an alcohol).

  • The Aryl Fluoride (C-F) - Low Risk: The aromatic C-F bond is generally robust. Defluorination usually only occurs under extreme reducing conditions or via Nucleophilic Aromatic Substitution (

    
    ) if subjected to potent nucleophiles in high heat.
    
Degradation Pathways Diagram

The following logic map illustrates the competing pathways that lead to unwanted dehalogenation versus the desired stability.

DehalogenationPathways cluster_0 Critical Control Points Start 3-(Bromomethyl)-4- fluorobenzoic acid Hydrolysis Hydrolysis Product (3-Hydroxymethyl...) Start->Hydrolysis H2O / OH- (SN1/SN2) Reduction Hydrogenolysis Product (3-Methyl...) Start->Reduction Pd/C + H2 (Cat. Hydrogenation) Stable Stable/Desired Intermediate Start->Stable Anhydrous / Chemoselective Cond.

Figure 1: Mechanistic pathways leading to the loss of the benzylic bromine atom.[2]

Module 2: Troubleshooting Guide (Q&A)

Scenario A: Catalytic Hydrogenation & Reductions

User Question: I am trying to reduce a nitro group (or alkene) elsewhere in my molecule, but the benzylic bromine is being stripped off, leaving a methyl group. How do I stop this?

Technical Diagnosis: Benzylic halides are notoriously susceptible to hydrogenolysis (cleavage by


) in the presence of heterogeneous catalysts like Palladium on Carbon (Pd/C). The Pd inserts into the weak benzylic C-Br bond, followed by hydride transfer.

Corrective Actions:

  • Switch Catalysts: Stop using Pd/C.

    • Alternative 1 (Platinum): Use Platinum Oxide (

      
      , Adams' Catalyst). It is generally less active toward hydrogenolysis of benzylic halides than Pd.
      
    • Alternative 2 (Poisoned Pd): Use Pd/C poisoned with ethylenediamine or lead (Lindlar catalyst), though this often lowers activity for the desired reduction too.

  • Chemical Reductions (Recommended): Abandon catalytic hydrogenation entirely for chemoselective reagents.

    • Iron/Acetic Acid: Excellent for reducing nitro groups to anilines without touching benzylic halides.

    • Tin(II) Chloride (

      
      ):  A classic method for selective nitro reduction in the presence of halides.
      
    • Zinc/Ammonium Chloride: Mild conditions that preserve the C-Br bond.

Scenario B: Cross-Coupling Reactions (Suzuki/Heck)

User Question: During a Suzuki coupling at the aryl bromide position (on a different fragment), my 3-(bromomethyl) moiety is decomposing.

Technical Diagnosis: If you are using a Palladium catalyst for a cross-coupling reaction, the catalyst cannot distinguish between an aryl bromide and your benzylic bromide. In fact, oxidative addition into benzylic bromides is often faster than aryl bromides. Furthermore, "protodehalogenation" can occur if hydride sources (like beta-hydrogens in alkyl groups of ligands) are present.

Corrective Actions:

  • Orthogonality Check: You cannot easily perform a Pd-catalyzed coupling in the presence of a benzylic bromide unless the benzylic bromide is the intended electrophile.

  • Protection Strategy:

    • Convert the benzylic bromide to a benzylic acetate (OAc) or silylether (via hydrolysis -> alcohol -> silyl protection) before the coupling step.

    • Perform the coupling, then regenerate the bromide (e.g., using

      
       or 
      
      
      
      ) in the final step.
Scenario C: Storage & Spontaneous Decomposition

User Question: The white powder has turned yellow and smells acrid (acidic) after a week on the bench.

Technical Diagnosis: This is hydrolysis . Atmospheric moisture attacks the benzylic carbon, displacing the bromide to form the benzyl alcohol and releasing Hydrogen Bromide (HBr). The HBr acts as an autocatalyst, accelerating further degradation and causing the yellowing/acrid smell.

Corrective Actions:

  • Desiccation: Store strictly in a desiccator or under inert gas (Argon/Nitrogen) at -20°C.

  • Acid Scavenging: If the compound is in solution, add a weak, non-nucleophilic base (e.g.,

    
     wash) immediately before use to remove free HBr, but avoid strong bases which trigger hydrolysis.
    

Module 3: Validated Protocols

Protocol 1: Chemoselective Reduction of Nitro Groups

Objective: Reduce a nitro group on a scaffold containing this compound without debromination.

Reagents:

  • Substrate (1.0 equiv)

  • Iron Powder (5.0 equiv) — Must be fine mesh

  • Ammonium Chloride (saturated aq. solution) or Acetic Acid (5% v/v in EtOH)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step:

  • Dissolution: Dissolve the substrate in Ethanol/Water.

  • Addition: Add Iron powder and Ammonium Chloride.

  • Reflux: Heat to mild reflux (70°C) with vigorous stirring. Do not overheat.

  • Monitoring: Monitor by TLC. The reaction typically completes in 1–3 hours.

  • Workup: Filter hot through a Celite pad to remove iron sludge. Wash with EtOAc.

  • Validation: Check NMR. The benzylic protons (singlet, ~4.5 ppm) should remain intact. Loss of Br results in a methyl shift to ~2.3 ppm.

Protocol 2: Safe Esterification (Carboxyl Protection)

Objective: Protect the carboxylic acid as a methyl ester without hydrolyzing the bromide.

Reagents:

  • Substrate[3][4][5][6]

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    

Step-by-Step:

  • Chill: Cool anhydrous methanol to 0°C under Nitrogen.

  • Activation: Add

    
     dropwise. (Generates anhydrous HCl in situ).
    
  • Addition: Add the benzoic acid substrate.

  • Reaction: Stir at Room Temperature (25°C). Avoid refluxing, as high heat + methanol promotes solvolysis of the benzylic bromide to the methyl ether.

  • Evaporation: Evaporate solvent in vacuo at low temperature (<40°C).

Module 4: Compatibility Data

Solvent & Reagent Compatibility Table

Use this table to select conditions that preserve the Benzylic C-Br bond.

Reagent ClassRecommended (Safe)AVOID (High Risk of Dehalogenation)
Solvents DCM, THF, Toluene, Acetonitrile (Anhydrous)Water, Methanol (hot), DMSO (can oxidize)
Bases

(anhydrous), 2,6-Lutidine, DIPEA
NaOH, KOH, NaOMe, Hydrazine
Reductants Fe/AcOH,

,

,


,

,

(in protic solvents)
Nucleophiles Carboxylates, Azides (controlled)Hydroxide, Alkoxides, Thiolates (unless intended)
Decision Matrix for Hydrogenation

DecisionTree Start Need to Reduce Functional Group? IsNitro Is it a Nitro Group? Start->IsNitro IsAlkene Is it an Alkene? IsNitro->IsAlkene No UseFe USE: Fe / AcOH or SnCl2 IsNitro->UseFe Yes UsePt USE: PtO2 (Adams) or Diimide IsAlkene->UsePt Yes AvoidPd STOP: Do NOT use Pd/C + H2 IsAlkene->AvoidPd General Rule

Figure 2: Decision tree for selecting reduction conditions.

References

  • Selective Reduction of Nitro Groups

    • Title: Selective reduction of nitro compounds in the presence of other reducible groups.[3][7]

    • Source:Organic Reactions & Common Organic Chemistry.
    • URL:[Link]

  • Hydrogenolysis of Benzylic Halides

    • Title: Hydrogenolysis of Benzyl Groups.[8][9][10][11]

    • Source:Organic Chemistry Portal.
    • URL:[Link] (Note: Mechanisms for benzyl ether cleavage are mechanistically identical to benzyl halide reduction).

  • Stability of Benzylic Bromides

    • Title: Benzylic Bromination and Stability.[12][13]

    • Source:Master Organic Chemistry.
    • URL:[Link]

  • PubChem Compound Summary

    • Title: 3-Bromo-4-fluorobenzoic acid (Analogous reactivity data).[14]

    • Source:PubChem.[14][15]

    • URL:[Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-(bromomethyl)-4-fluorobenzoic acid. This molecule, a valuable building block in medicinal chemistry and materials science, presents unique challenges due to its bifunctional nature: a reactive benzylic bromide and an acidic carboxylic acid moiety. This guide provides expert insights, troubleshooting solutions, and detailed protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching reactions with this substrate.

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

The core challenge lies in the molecule's dual reactivity. The primary C(sp³)-Br bond at the benzylic position is the desired site for oxidative addition to the palladium catalyst. However, the presence of the carboxylic acid group introduces several potential complications:

  • Base-Substrate Interaction: The acidic proton of the carboxylic acid will react with the base required for the catalytic cycle (especially in Suzuki-Miyaura couplings). This forms a carboxylate salt, altering the substrate's solubility and potentially coordinating with the palladium center, which can inhibit catalysis.

  • Catalyst Inhibition: The resulting carboxylate anion can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive or less active catalyst species.

  • Side Reactions: The benzylic bromide itself is highly reactive and can be prone to side reactions like homocoupling (Wurtz-type coupling) or hydrodehalogenation if the catalytic cycle is not efficient.

Q2: Is it necessary to protect the carboxylic acid group before the reaction?

In many cases, protection is not necessary and can add costly steps to a synthesis. By carefully selecting a suitable base and reaction conditions, the cross-coupling can be performed on the free acid. Weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often preferred as they are strong enough to facilitate the catalytic cycle (e.g., transmetalation in Suzuki coupling) but are less likely to cause side reactions associated with stronger organic bases.[1][2][3]

Q3: Which palladium catalyst and ligand system is the best starting point for a Suzuki-Miyaura coupling?

For Suzuki-Miyaura reactions involving benzylic bromides, a robust and reliable starting point is a palladium(II) precatalyst combined with a sterically bulky, electron-rich phosphine ligand. These ligands facilitate the oxidative addition and reductive elimination steps while stabilizing the palladium center.

A highly recommended initial system is Palladium(II) Acetate (Pd(OAc)₂) with a biaryl phosphine ligand like JohnPhos or SPhos .[2] Another excellent and widely used system is PdCl₂(dppf)·CH₂Cl₂, which has shown high efficacy in coupling benzylic halides with aryltrifluoroborates.[1]

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura?

Yes, while Suzuki-Miyaura coupling is often the most practical, other reactions can be employed:

  • Sonogashira Coupling: To couple with terminal alkynes. This typically involves a palladium catalyst and a copper(I) co-catalyst. The choice of a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common.

  • Heck Coupling: To couple with alkenes. This reaction is well-established for aryl halides but can also be applied to reactive benzylic halides.[4][5]

  • Kumada Coupling: With Grignard reagents. This is a very fast reaction but may have functional group compatibility issues with the carboxylic acid. The use of ligands like Xantphos can help minimize side reactions.[6][7]

  • Buchwald-Hartwig Amination: For C-N bond formation with amines. Similar catalyst systems to Suzuki coupling (palladium with bulky phosphine ligands) are typically effective.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide will help you diagnose and solve the most frequent issues.

Problem Potential Cause(s) Recommended Solution(s)
1. Low or No Product Yield Inactive Catalyst: The palladium precatalyst was not properly activated, or the active Pd(0) species has been oxidized.Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon).[3] Use properly degassed solvents. Consider using a pre-catalyst that forms the active Pd(0) species more readily.
Incorrect Base: The base may be too weak to facilitate transmetalation (in Suzuki coupling) or too strong, causing catalyst decomposition or side reactions.If using a weak base like K₂CO₃, consider switching to a more soluble and effective base like Cs₂CO₃ or K₃PO₄.[1][8] Ensure the base is finely powdered to maximize surface area.[3]
Poor Ligand Choice: The ligand may not be suitable for stabilizing the catalyst or promoting the desired reaction pathway.For benzylic substrates, bulky, electron-rich monophosphine ligands (e.g., JohnPhos, SPhos, RuPhos) or specific bidentate ligands (e.g., dppf, Xantphos) are often superior to simpler ligands like triphenylphosphine (PPh₃).[1][2][6]
2. Significant Homocoupling of the Benzylic Bromide Slow Transmetalation/Coupling: If the cross-coupling step is slow, the organopalladium intermediate has more time to react with another molecule of the starting material.Increase the concentration or equivalents of the coupling partner (e.g., boronic acid). Screen different ligands; sometimes a more electron-rich ligand can accelerate the desired coupling.
Presence of Oxygen: Trace oxygen can promote homocoupling pathways.Rigorously deoxygenate your solvents and reaction vessel before adding the catalyst.[3]
3. Formation of 3-Methyl-4-fluorobenzoic Acid (Hydrodehalogenation) Proton Source: Trace water or other protic impurities can protonate the organopalladium intermediate before reductive elimination.Use anhydrous solvents and reagents. Ensure the base is not excessively hydrated.
β-Hydride Elimination Pathway: While not possible from the primary benzylic bromide itself, impurities or rearranged intermediates could potentially undergo this pathway, followed by reductive elimination to give the reduced product.This is less common for this specific substrate but highlights the importance of using high-purity starting materials.
4. Catalyst Turns Black (Palladium Black Precipitation) Catalyst Decomposition: The ligand may not be robust enough to stabilize the palladium nanoparticles, leading to aggregation and precipitation of inactive palladium black.Switch to a more sterically hindered and electron-rich ligand (e.g., biaryl phosphines) which are known to create more stable catalytic species. Lowering the reaction temperature may also help.
5. Reaction Stalls Before Completion Catalyst Deactivation: The active catalyst may be slowly degrading over the course of the reaction.Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). If possible, perform the reaction at a lower temperature for a longer duration.
Inhibiting Species: The carboxylate form of the substrate or product may be inhibiting the catalyst at higher concentrations.Consider a solvent system that better solubilizes all components. In some cases, a slow addition of the substrate to the reaction mixture can help maintain a low concentration and prevent catalyst inhibition.
Visualizing the Process

Understanding the fundamental steps is key to effective troubleshooting and optimization.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)L2-Br R-Pd(II)L2-Br Pd(0)L2->R-Pd(II)L2-Br Oxidative Addition (R-Br) R-Pd(II)L2-Ar R-Pd(II)L2-Ar R-Pd(II)L2-Br->R-Pd(II)L2-Ar Transmetalation (Ar-B(OH)2 + Base) R-Pd(II)L2-Ar->Pd(0)L2 Reductive Elimination Product Product R-Pd(II)L2-Ar->Product R-Ar G Start Start Problem Problem Start->Problem Low Yield? Check Check Problem->Check Yes Success Success Problem->Success No Solution Solution Inert Atmosphere? Inert Atmosphere? Check->Inert Atmosphere? Inert Atmosphere?->Solution No (Degas Solvents, Use N2/Ar) Check Base Check Base Inert Atmosphere?->Check Base Yes Try Cs2CO3 or K3PO4 Try Cs2CO3 or K3PO4 Check Base->Try Cs2CO3 or K3PO4

Caption: A simplified decision tree for troubleshooting low reaction yields.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)

  • JohnPhos (0.04 equiv, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv, finely ground)

  • Anhydrous, degassed solvent (e.g., DMF or 1,4-Dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed. [3]3. Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and JohnPhos (0.04 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Microwave irradiation can also be used to accelerate the reaction, often with DMF as the solvent. [2]6. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

References
  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters, 11(23), 5514–5517. [Link]

  • Macmillan Group, Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. [Link]

  • Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. The Journal of Organic Chemistry, 70(22), 9048–9050. [Link]

  • Zuo, Z., et al. (2017). Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PMC, NIH. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC, NIH. [Link]

  • López-Pérez, A., Adrio, J., & Carretero, J. C. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. ACS Publications. [Link]

  • Feuillet, F. J. P., et al. (2008). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]

  • Teverovskiy, G. (2012). Development of Novel Transition Metal-Catalyzed Cross-Coupling Reactions and Applications Thereof. DSpace@MIT. [Link]

  • Bandgar, B. P., et al. (2011). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. [Link]

  • Tidwell, M. W., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC, NIH. [Link]

  • University of Liverpool Repository. (2018). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. [Link]

  • Wu, J., et al. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wang, Z., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: NMR Analysis of 3-(Bromomethyl)-4-fluorobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of reactions involving 3-(Bromomethyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to assist in identifying and characterizing byproducts in your reactions using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I see unexpected peaks in the aromatic region of my ¹H NMR spectrum after my reaction with this compound. What could they be?

A1: Unexpected aromatic signals often point to several possibilities:

  • Unreacted Starting Material: Compare your spectrum to a reference spectrum of this compound.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially if water is present, forming 3-(Hydroxymethyl)-4-fluorobenzoic acid.

  • Over-bromination: Depending on your reaction conditions, you might have di- or even tri-brominated species, although this is less common for benzylic bromination.

  • Decarboxylation: While less likely under standard conditions, harsh thermal stress could lead to the loss of the carboxylic acid group.

  • Isomeric Impurities: Your starting material may contain isomers like 3-bromo-4-fluorobenzoic acid.[1][2][3]

Q2: My benzylic proton signal (around 4.5-4.8 ppm) has disappeared or significantly decreased in intensity. What does this indicate?

A2: A decrease or disappearance of the benzylic -CH₂Br signal is a strong indicator that your desired reaction has proceeded at that position. However, it could also signify the formation of byproducts involving the benzylic carbon. Common transformations include:

  • Substitution: The intended reaction where the bromine has been replaced by your nucleophile.

  • Hydrolysis: Formation of 3-(Hydroxymethyl)-4-fluorobenzoic acid, which would show a new peak around 4.7 ppm.

  • Elimination: Under basic conditions, you might form a benzaldehyde derivative.

Q3: I am struggling to assign the aromatic protons in my product. Are there any typical coupling patterns I should look for?

A3: For a 3,4-disubstituted benzoic acid ring system, you can expect a characteristic set of signals in the aromatic region (typically 7.0-8.5 ppm). The fluorine atom will introduce additional coupling (H-F coupling). Look for a doublet, a triplet (or more accurately, a doublet of doublets), and another doublet, corresponding to the three aromatic protons. The proton ortho to the fluorine will show a larger coupling constant.

Troubleshooting Guides

This section provides a more in-depth analysis of common issues and a systematic approach to identifying byproducts.

Guide 1: Identifying Byproducts from Benzylic Bromination of 4-Fluoro-3-methylbenzoic Acid

The synthesis of this compound typically involves the radical bromination of 4-fluoro-3-methylbenzoic acid.[4] This reaction, while generally effective, can lead to several byproducts.

Common Byproducts and Their NMR Signatures:

Compound Key ¹H NMR Signals (δ, ppm) Rationale for Formation
4-Fluoro-3-methylbenzoic acid (Starting Material) ~2.3 (s, 3H, -CH₃), 7.1-8.1 (m, 3H, Ar-H)[5][6]Incomplete reaction.
3-(Dibromomethyl)-4-fluorobenzoic acid ~6.8 (s, 1H, -CHBr₂), 7.5-8.5 (m, 3H, Ar-H)Over-bromination due to excess brominating agent or prolonged reaction time.
3-Bromo-4-fluoro-3-methylbenzoic acid ~2.4 (s, 3H, -CH₃), 7.2-8.2 (m, 2H, Ar-H)Aromatic bromination, can occur if radical initiators are not effective or if ionic conditions are present.
3-(Bromomethyl)-4-fluorobenzoyl bromide Benzylic -CH₂Br signal shifted, acid proton absent.Reaction of the carboxylic acid with HBr byproduct.

Troubleshooting Workflow:

start Crude ¹H NMR Spectrum check_sm Presence of signal at ~2.3 ppm? start->check_sm check_overbrom Presence of signal at ~6.8 ppm? check_sm->check_overbrom No sm_present Incomplete Reaction check_sm->sm_present Yes check_ringbrom Aromatic signals integrate to 2H? check_overbrom->check_ringbrom No overbrom_present Over-bromination check_overbrom->overbrom_present Yes check_acidhalide Absence of broad COOH signal? check_ringbrom->check_acidhalide No ringbrom_present Ring Bromination check_ringbrom->ringbrom_present Yes acidhalide_present Acid Halide Formation check_acidhalide->acidhalide_present Yes clean_product Clean Product/Other Byproducts check_acidhalide->clean_product No

Caption: Troubleshooting benzylic bromination byproducts.

Experimental Protocol: D₂O Shake for Carboxylic Acid Proton Identification

  • Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 30 seconds.

  • Allow the layers to separate.

  • Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the carboxylic acid proton (typically >10 ppm) should disappear or significantly diminish in intensity.[7]

Guide 2: Identifying Byproducts in Nucleophilic Substitution Reactions

Reactions where the bromide of this compound is displaced by a nucleophile are central to its use in synthesis.

Common Byproducts and Their NMR Signatures:

Compound Key ¹H NMR Signals (δ, ppm) Rationale for Formation
3-(Hydroxymethyl)-4-fluorobenzoic acid ~4.7 (s, 2H, -CH₂OH), 7.1-8.1 (m, 3H, Ar-H), broad -OHHydrolysis of the starting material or product.
Bis-(4-fluoro-3-carboxybenzyl) ether ~4.6 (s, 4H, -CH₂-O-CH₂-), 7.1-8.2 (m, 6H, Ar-H)Formed if the alkoxide of the hydroxymethyl byproduct acts as a nucleophile.
Starting Material (this compound) ~4.5-4.8 (s, 2H, -CH₂Br), 7.2-8.3 (m, 3H, Ar-H)Incomplete reaction.
4-Fluorobenzoic acid 7.1-8.2 (m, 4H, Ar-H)[8][9][10][11][12]Possible decomposition product.

Logical Flow for Byproduct Identification:

start Analyze Crude ¹H NMR check_sm Is the -CH₂Br signal at ~4.5-4.8 ppm present? start->check_sm check_hydrolysis Is there a signal at ~4.7 ppm? check_sm->check_hydrolysis No sm_present Incomplete Reaction check_sm->sm_present Yes check_ether Is there a signal at ~4.6 ppm integrating to 4H? check_hydrolysis->check_ether No hydrolysis_present Hydrolysis Byproduct check_hydrolysis->hydrolysis_present Yes check_decomp Do aromatic signals match 4-fluorobenzoic acid? check_ether->check_decomp No ether_present Ether Dimer Byproduct check_ether->ether_present Yes decomp_present Decomposition check_decomp->decomp_present Yes product_or_other Desired Product or Other Byproducts check_decomp->product_or_other No

Sources

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(Bromomethyl)-4-fluorobenzoic Acid in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

Benzyl bromides are a cornerstone class of reagents in modern organic synthesis and medicinal chemistry, prized for their utility in introducing the versatile benzyl group into a wide array of molecules. Their reactivity, however, is not uniform; it is exquisitely tuned by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of a specific, functionally rich building block, 3-(Bromomethyl)-4-fluorobenzoic acid , against other common benzyl bromides.

Understanding the unique electronic profile of this reagent is critical for researchers in drug development and process chemistry. The presence of both a meta-directing carboxylic acid and an ortho/para-directing fluorine atom on the same ring creates a nuanced reactivity profile that dictates optimal reaction conditions and predicts potential side reactions. This document will dissect the underlying mechanistic principles, provide supporting data, and offer a robust experimental protocol for quantifying these differences in the laboratory.

The Theoretical Framework: Unpacking the Factors Governing Benzyl Bromide Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is primarily governed by the stability of the transition state, which is heavily influenced by the electronic effects of the substituents on the benzene ring. These reactions can proceed through two primary mechanisms: the unimolecular SN1 pathway, which involves a carbocation intermediate, or the bimolecular SN2 pathway, which involves a concerted backside attack by the nucleophile.

  • SN1 Mechanism: This pathway is favored by substituents that can stabilize the positive charge of the benzylic carbocation intermediate. Electron-donating groups (EDGs) such as methoxy (-OCH3) or methyl (-CH3) placed at the ortho or para positions are particularly effective at this stabilization through resonance and inductive effects. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or carboxylic acid (-COOH) destabilize the carbocation, significantly retarding or inhibiting the SN1 pathway.

  • SN2 Mechanism: This pathway is less sensitive to electronic effects on the carbocation but is influenced by the electrophilicity of the benzylic carbon. EWGs can increase the partial positive charge on this carbon, making it a more attractive target for nucleophilic attack. However, strong EWGs can also slow the reaction if bond breaking in the transition state is significant. Steric hindrance around the reaction center can also impede the SN2 mechanism.

For This compound , we have two electron-withdrawing substituents to consider:

  • Carboxylic Acid (-COOH): A strong deactivating group that withdraws electron density through both inductive and resonance effects (meta-directing).

  • Fluorine (-F): An interesting case. It is highly electronegative and thus strongly electron-withdrawing by induction. However, it is a weak electron-donating group by resonance due to its lone pairs. In most cases, its inductive effect dominates, making it a net deactivating group.

Given the presence of two strong EWGs, the formation of a benzylic carbocation is highly unfavorable. Therefore, reactions involving this compound are expected to proceed primarily through an SN2 mechanism.

SN1_vs_SN2_Mechanism cluster_sn1 SN1 Pathway (Carbocation Intermediate) cluster_sn2 SN2 Pathway (Concerted Mechanism) start_sn1 R-CH2-Br ts1_sn1 Transition State 1 (Leaving Group Departs) start_sn1->ts1_sn1 Slow intermediate_sn1 Benzylic Carbocation (R-CH2+) ts1_sn1->intermediate_sn1 Rate-determining ts2_sn1 Transition State 2 (Nucleophile Attacks) intermediate_sn1->ts2_sn1 Fast product_sn1 R-CH2-Nu ts2_sn1->product_sn1 Nu_sn1 Nu: Nu_sn1->ts2_sn1 start_sn2 R-CH2-Br ts_sn2 Pentavalent Transition State [Nu---CH2---Br]δ- start_sn2->ts_sn2 Single Step product_sn2 R-CH2-Nu ts_sn2->product_sn2 Nu_sn2 Nu: Nu_sn2->ts_sn2 Backside Attack

Caption: Generalized pathways for SN1 and SN2 nucleophilic substitution at a benzylic carbon.

Comparative Reactivity Analysis

To contextualize the reactivity of this compound, we compare it with several other commercially available benzyl bromides. The reactivity is predicted based on the electronic nature of their substituents.

CompoundSubstituentsExpected Dominant MechanismPredicted Relative Reactivity (SN2 Conditions)Rationale
4-Methoxybenzyl bromide-OCH3 (Strong EDG)SN1Very High (if forced SN2)The powerful resonance donation from the methoxy group highly stabilizes a carbocation, favoring a rapid SN1 reaction.
4-Methylbenzyl bromide-CH3 (Weak EDG)Mixed SN1/SN2HighThe methyl group provides moderate stabilization for a carbocation via hyperconjugation and weak inductive effects.
Benzyl bromideNoneSN2Moderate (Baseline)The unsubstituted reference compound.
4-Fluorobenzyl bromide-F (Weak EWG)SN2Slightly Lower than BaselineThe inductive withdrawal of fluorine slightly deactivates the ring and destabilizes positive charge buildup in the transition state.
This compound -COOH (Strong EWG), -F (Weak EWG) SN2 Low The combined, powerful inductive withdrawal from both the carboxylic acid and fluorine groups significantly reduces electron density at the benzylic carbon, slowing the rate of substitution.
4-Nitrobenzyl bromide-NO2 (Very Strong EWG)SN2Very LowThe nitro group is one of the strongest electron-withdrawing groups, making it significantly less reactive than our target compound in SN2 reactions.

This analysis underscores that This compound is expected to be a relatively unreactive benzyl bromide, requiring more forcing conditions (e.g., higher temperatures, more potent nucleophiles, or longer reaction times) to achieve efficient conversion compared to benzyl bromide itself or electron-rich analogues.

Experimental Protocol: A Kinetic Study by HPLC

This protocol provides a reliable method for quantitatively comparing the reaction rates of different benzyl bromides with a model nucleophile, sodium azide, in a polar aprotic solvent.

Objective: To determine the relative rate of reaction for this compound versus benzyl bromide and 4-methoxybenzyl bromide.

Materials:

  • This compound

  • Benzyl bromide

  • 4-Methoxybenzyl bromide

  • Sodium azide (NaN3)

  • Acetonitrile (HPLC grade)

  • Internal Standard (e.g., Naphthalene)

  • Deionized water

  • Reaction vials with septa

  • Thermostatted reaction block or water bath

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of sodium azide in acetonitrile.

    • Prepare 0.1 M stock solutions for each benzyl bromide (this compound, benzyl bromide, 4-methoxybenzyl bromide) in acetonitrile.

    • Prepare a 0.05 M stock solution of the internal standard (naphthalene) in acetonitrile.

  • Reaction Setup:

    • For each benzyl bromide to be tested, label a reaction vial.

    • To each vial, add 1.0 mL of the 0.1 M benzyl bromide stock solution and 0.2 mL of the 0.05 M internal standard stock solution.

    • Place the vials in a thermostatted block set to 40 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, rapidly add 1.0 mL of the pre-warmed 0.1 M sodium azide stock solution to each vial. Start a timer immediately.

    • At designated time points (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from each reaction vial.

    • Immediately quench the aliquot in a separate HPLC vial containing 1.0 mL of a 90:10 water:acetonitrile mixture. This dilution effectively stops the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm.

    • The retention times for the starting material, product, and internal standard should be well-resolved.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the starting benzyl bromide to the internal standard.

    • Plot the natural logarithm of this ratio (ln(AreaSubstrate/AreaIS)) versus time (in seconds).

    • The slope of this line will be the pseudo-first-order rate constant, k'.

    • Compare the k' values for each benzyl bromide to determine their relative reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock 1. Prepare Stock Solutions (Substrates, Nucleophile, Internal Std) prep_vials 2. Aliquot Substrates & Internal Std into Reaction Vials prep_stock->prep_vials equilibrate 3. Equilibrate Vials at 40°C prep_vials->equilibrate initiate 4. Initiate Reaction (Add Nucleophile) equilibrate->initiate sample 5. Sample at Time Intervals (t = 5, 15, 30... min) initiate->sample quench 6. Quench Aliquots in Water/ACN sample->quench hplc 7. Analyze Samples by HPLC quench->hplc data 8. Calculate Peak Area Ratios hplc->data plot 9. Plot ln(Ratio) vs. Time data->plot result 10. Determine Rate Constants (k') plot->result

Caption: Workflow for the comparative kinetic analysis of benzyl bromides using HPLC.

Conclusion

The reactivity of this compound is significantly attenuated compared to unsubstituted benzyl bromide and its electron-rich counterparts. This is a direct consequence of the potent electron-withdrawing nature of the carboxylic acid and fluorine substituents, which destabilize any positive charge development at the benzylic carbon during the SN2 transition state. Researchers using this valuable building block should anticipate the need for more forcing reaction conditions to achieve desired conversions. The provided experimental protocol offers a robust framework for quantifying these reactivity differences and can be adapted to various nucleophiles and solvent systems, enabling the rational design of synthetic routes and the optimization of reaction parameters.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed. John Wiley & Sons, 1992. (A foundational text describing substituent effects in nucleophilic substitution). URL: [Link]

comparing the efficacy of different synthetic routes to 3-(Bromomethyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(Bromomethyl)-4-fluorobenzoic Acid

This compound is a key intermediate in medicinal chemistry, valued for its bifunctional nature. The bromomethyl group serves as a versatile handle for introducing the substituted benzyl moiety into larger molecules via nucleophilic substitution, while the carboxylic acid group provides a site for amide bond formation or other derivatizations. The fluorine atom on the aromatic ring can enhance metabolic stability and binding affinity of the final drug candidate. Given its importance, the efficient and selective synthesis of this compound is of significant interest.

The primary and most direct approach to synthesizing this compound is through the benzylic bromination of its precursor, 4-fluoro-3-methylbenzoic acid. This transformation relies on the generation of a bromine radical, which selectively abstracts a hydrogen atom from the benzylic methyl group, leading to the desired product. This guide will compare two major approaches to this free-radical substitution: the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) and direct bromination with molecular bromine (Br₂) initiated by light.

Synthetic Pathways: A Head-to-Head Comparison

The selection of a synthetic route for the benzylic bromination of 4-fluoro-3-methylbenzoic acid is critical and depends on factors such as desired yield, purity, scalability, and available equipment. Below, we analyze the two most effective methods.

Route 1: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a classic and widely used method for the selective bromination of allylic and benzylic positions.[1][2] It utilizes N-bromosuccinimide (NBS) as the bromine source, with radical initiation typically achieved either thermally with an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or photochemically with UV light.[3][4]

Mechanism: The reaction proceeds via a free-radical chain mechanism. The initiator (or light) promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical in low concentration.[5][6] This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 4-fluoro-3-methylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the final product and another bromine radical, which continues the chain reaction.[5]

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is favored because it maintains a low, constant concentration of bromine in the reaction mixture, which is crucial for suppressing side reactions such as electrophilic aromatic bromination.[5]

  • Radical Initiator: AIBN or benzoyl peroxide are commonly used for thermal initiation as they decompose at a predictable rate upon heating to generate the necessary free radicals.[7] Photochemical initiation offers an alternative that can often be performed at lower temperatures, potentially reducing side reactions and improving selectivity.

  • Solvent: Non-polar solvents like carbon tetrachloride (historically) or chlorobenzene are typically used to prevent ionic side reactions.[3][7]

Experimental Protocol (Adapted from a similar procedure for 4-methylbenzoic acid): [7]

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-3-methylbenzoic acid (e.g., 15 mmol), N-bromosuccinimide (1.1 equivalents), and a catalytic amount of benzoyl peroxide (e.g., 0.05 equivalents).

  • Add a suitable solvent, such as chlorobenzene (e.g., 30 mL).

  • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product and the succinimide byproduct.

  • Filter the solids and wash with a non-polar solvent like hexane to remove any remaining starting material and solvent.

  • To separate the product from the succinimide, the solid mixture is typically stirred with water, in which succinimide is soluble, and the desired product is then isolated by filtration.

Route 2: Direct Photochemical Bromination with Molecular Bromine (Br₂)

An alternative to the Wohl-Ziegler reaction is the direct use of molecular bromine (Br₂) as the brominating agent, with initiation achieved photochemically. This method can be highly effective, especially on an industrial scale.

Mechanism: Similar to the Wohl-Ziegler reaction, this method proceeds through a free-radical chain mechanism. UV light initiates the homolytic cleavage of the Br-Br bond, generating two bromine radicals. One of these radicals abstracts a benzylic hydrogen from 4-fluoro-3-methylbenzoic acid to form the resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with another molecule of Br₂ to give the product and a new bromine radical, propagating the chain.

Causality Behind Experimental Choices:

  • Molecular Bromine: While potentially less selective than NBS due to the higher concentration of bromine, the use of light as an initiator directs the reaction towards the desired free-radical pathway over ionic aromatic substitution.

  • Photochemical Initiation: The use of a lamp (e.g., a tungsten lamp) provides the energy to initiate the radical chain reaction. This method avoids the need for chemical initiators and can often be carried out at moderate temperatures.

  • Solvent System: A biphasic system, such as methylene chloride and water, can be employed.[8] The organic solvent dissolves the starting material, while the aqueous phase can help to absorb the HBr byproduct.

Experimental Protocol (Adapted from a similar procedure for a substituted methylbenzoic acid): [8]

  • In a glass flask equipped with a stirrer, reflux condenser, and an addition funnel, dissolve 4-fluoro-3-methylbenzoic acid in a suitable solvent like methylene chloride.

  • Irradiate the flask with a light source (e.g., a 300W lamp).

  • Slowly add a solution of molecular bromine (1.1 equivalents) in the same solvent to the reaction mixture while maintaining reflux.

  • Continue the irradiation and reflux for a few hours after the addition is complete, or until the bromine color has significantly faded.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any remaining bromine, followed by washing with water and brine.

  • The organic layer is then dried and the solvent removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.

Comparative Analysis

FeatureWohl-Ziegler (NBS)Direct Bromination (Br₂)
Reagents 4-fluoro-3-methylbenzoic acid, NBS, radical initiator (e.g., AIBN, benzoyl peroxide) or UV light4-fluoro-3-methylbenzoic acid, Br₂, UV light
Selectivity Generally high for benzylic position due to low Br₂ concentration.Can be lower, with potential for aromatic bromination as a side reaction, but minimized with photochemical initiation.
Yield Often high, with reports of up to 80% for similar substrates under optimized photochemical conditions.Can be very high, with yields of up to 87% reported for analogous reactions.[8]
Reaction Conditions Thermal initiation requires elevated temperatures (reflux). Photochemical initiation can be done at lower temperatures.Requires a light source for initiation, typically at the reflux temperature of the solvent.
Work-up Involves the removal of the succinimide byproduct, often by washing with water.Requires quenching of excess bromine with a reducing agent.
Safety & Handling NBS is a solid and easier to handle than liquid bromine. Benzoyl peroxide is an explosive solid and requires careful handling.Liquid bromine is highly corrosive and toxic, requiring careful handling in a well-ventilated fume hood.
Cost & Availability NBS and radical initiators are common laboratory reagents.Molecular bromine is a readily available and relatively inexpensive bulk chemical.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_start Starting Material cluster_route1 Route 1: Wohl-Ziegler Bromination cluster_route2 Route 2: Direct Photochemical Bromination SM 4-Fluoro-3-methylbenzoic Acid R1_reagents NBS, Radical Initiator (AIBN/BPO) or hv SM->R1_reagents R2_reagents Br₂, hv SM->R2_reagents R1_product This compound R1_reagents->R1_product High Selectivity R2_product This compound R2_reagents->R2_product High Yield

Caption: Synthetic pathways to this compound.

Characterization of this compound

  • ¹H NMR:

    • A singlet for the benzylic protons (-CH₂Br) is expected in the region of 4.5-4.8 ppm.

    • Aromatic protons will appear as multiplets in the aromatic region (7.0-8.2 ppm), with splitting patterns influenced by the fluorine and other substituents.

    • The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • The benzylic carbon (-CH₂Br) is expected to appear around 30-35 ppm.

    • Aromatic carbons will be observed in the range of 115-140 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.

    • The carbonyl carbon of the carboxylic acid will be at a downfield chemical shift (>165 ppm).

Conclusion and Recommendations

Both the Wohl-Ziegler reaction with NBS and direct photochemical bromination with Br₂ are viable and effective methods for the synthesis of this compound from 4-fluoro-3-methylbenzoic acid.

  • For laboratory-scale synthesis focused on high selectivity and ease of handling , the Wohl-Ziegler reaction, particularly with photochemical initiation , is recommended. The use of NBS minimizes the risk of over-bromination and other side reactions.

  • For larger-scale industrial production where cost and atom economy are primary concerns , direct photochemical bromination with Br₂ may be more advantageous. While it requires more careful handling of the corrosive bromine, it can provide high yields and avoids the use of a stoichiometric solid byproduct (succinimide).

Ultimately, the choice of method will depend on the specific requirements of the synthesis, including the scale, the purity required, and the available safety infrastructure. It is always recommended to perform small-scale optimization studies to determine the ideal reaction conditions for your specific setup.

References

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63. [Link]

  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119. [Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271-317. [Link]

  • Horner, L., & Winkelmann, E. H. (1959). Über die Anwendung von N-Brom-succinimid. Angewandte Chemie, 71(11), 349-365. [Link]

  • Wohl-Ziegler Reaction. Organic Chemistry Portal. [Link]

  • Wohl–Ziegler bromination. Wikipedia. [Link]

  • Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. [Link]

  • Lohmann, J., & Siegel, W. (2003). Method for producing 3-bromomethylbenzoic acids. WO 2003/022800 A1.
  • PubChem Compound Summary for CID 70509, 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 66044, 4-Fluorobenzoic acid. National Center for Biotechnology Information. [Link]

  • Wohl-Ziegler Bromination. Chem-Station Int. Ed. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

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A Researcher's Guide to the Structural Elucidation of 3-(Bromomethyl)-4-fluorobenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 3-(Bromomethyl)-4-fluorobenzoic acid, a key building block in medicinal chemistry. While a definitive X-ray crystal structure for this specific molecule is not publicly available as of this writing, this guide will navigate the established workflow for obtaining such a structure. We will use the closely related and structurally characterized 4-bromobenzoic acid as a case study to illustrate the power of X-ray crystallography. Furthermore, we will objectively compare this technique with other powerful analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing the experimental data necessary for a comprehensive understanding.

The Unrivaled Precision of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[1] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.

The Path to a Crystal Structure: A Methodological Workflow

The journey from a powdered sample to a refined crystal structure is a multi-step process demanding meticulous execution. The causality behind each experimental choice is critical for success.

workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Purity is key Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Suitable single crystal Data_Processing Data Processing & Scaling Data_Collection->Data_Processing Raw diffraction images Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection file Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Validation & Analysis Structure_Refinement->Validation Final structural model comparison cluster_techniques Analytical Techniques Molecule 3-(Bromomethyl)-4- fluorobenzoic Acid XRD X-ray Crystallography Molecule->XRD 3D Structure (Solid State) NMR NMR Spectroscopy Molecule->NMR Connectivity (Solution) IR IR Spectroscopy Molecule->IR Functional Groups MS Mass Spectrometry Molecule->MS Molecular Weight & Fragmentation

Sources

comparative analysis of 3-(Bromomethyl)-4-fluorobenzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 3-(Bromomethyl)-4-fluorobenzoic acid and its primary isomers, designed for researchers in medicinal chemistry and process development.

Content Type: Technical Comparison Guide Focus: Reactivity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 89540-20-5) is a high-value bifunctional intermediate used to introduce the pharmacologically privileged 3-carboxy-6-fluorobenzyl moiety. It is distinguished from its isomers by the specific ortho relationship between the fluorine atom and the bromomethyl group, combined with a meta relationship to the carboxylic acid.

This guide compares the target compound primarily against its regioisomer, 4-(Bromomethyl)-3-fluorobenzoic acid , analyzing how the positional changes of the electron-withdrawing carboxyl group impact benzylic reactivity and metabolic stability profiles in drug design.

Chemical Identity & Structural Comparison[1][2][3][4][5][6]

The selection between these isomers is often driven by the "Fluorine Scan" strategy in lead optimization, where the position of the fluorine atom is varied to block metabolic hot spots or modulate pKa.

FeatureTarget: this compound Isomer: 4-(Bromomethyl)-3-fluorobenzoic acid
Structure F is ortho to CH₂Br; COOH is meta to CH₂BrF is ortho to CH₂Br; COOH is para to CH₂Br
CAS (Free Acid) 89540-20-5361456-46-4
CAS (Methyl Ester) 878744-25-3128577-47-9
Electronic Environment Meta-EWG activation. The CH₂Br group is meta to the electron-withdrawing COOH. Less electrophilic than the para-isomer.Para-EWG activation. The CH₂Br group is para to the COOH. Resonance withdrawal makes this benzylic carbon highly electrophilic.
Steric Environment High. The CH₂Br is flanked by the F atom and the bulkier COOH group (meta).Moderate. The CH₂Br is flanked by the F atom and a hydrogen.
Primary Utility Introduction of a metabolically robust benzyl group; blocking para-oxidation.Maximizing reactivity in Sₙ2 couplings; creating linear linkers.

Reactivity Profile & Mechanistic Analysis[2]

Nucleophilic Substitution (Sₙ2) Kinetics

The reactivity of benzylic bromides is governed by the electronic nature of the ring substituents.[1]

  • 4-(Bromomethyl)-3-fluorobenzoic acid: The carboxyl group is para to the leaving group. Through resonance (

    
     effect) and induction (
    
    
    
    effect), it strongly pulls electron density from the benzylic carbon, stabilizing the transition state for nucleophilic attack. This isomer reacts faster in Sₙ2 reactions.
  • This compound: The carboxyl group is meta. Resonance effects cannot directly stabilize the negative charge developing in the transition state. The activation relies solely on induction. Consequently, this isomer reacts slower , requiring slightly more vigorous conditions (higher temp or stronger bases).

Metabolic Stability (The Fluorine Effect)

In the target compound (3-CH₂Br-4-F), the fluorine atom is located at the para position relative to the original benzoic acid core (before functionalization). In the final drug molecule, this F atom blocks the para position, which is the primary site for Cytochrome P450-mediated oxidative metabolism. This often results in longer half-life (t1/2) for drugs derived from the 3-(bromomethyl)-4-fluoro isomer compared to the 3-fluoro-4-bromomethyl isomer.

Visualization of Reactivity Pathways

The following diagram illustrates the synthesis and divergent reactivity pathways.

G Start Methyl 3-methyl-4-fluorobenzoate Intermediate Radical Bromination (NBS, AIBN) Start->Intermediate Initiation Target Methyl 3-(bromomethyl)-4-fluorobenzoate (Target Intermediate) Intermediate->Target Reflux, CCl4/PhCF3 Reaction_SN2 Nucleophilic Substitution (SN2) (Amines, Thiols, Phenols) Target->Reaction_SN2 k(obs) < Para-isomer Product_A Drug Intermediate A (Meta-linked, Para-F blocked) Reaction_SN2->Product_A Formation of C-N/C-O/C-S bond

Caption: Synthesis and utility pathway of Methyl 3-(bromomethyl)-4-fluorobenzoate. Note the specific radical bromination step.

Experimental Protocols

Safety Warning: Benzylic bromides are potent lachrymators and skin irritants. All operations must be performed in a fume hood.

Protocol A: Synthesis via Radical Bromination

Rationale: Direct bromination of the acid is avoided to prevent side reactions. The methyl ester is the preferred substrate.

  • Reagents: Methyl 3-methyl-4-fluorobenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq) or AIBN.

  • Solvent: Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.

  • Procedure:

    • Dissolve the starting material in Trifluorotoluene (5 mL/mmol) under Nitrogen.

    • Add NBS and the radical initiator (BPO).[2]

    • Heat to reflux (approx. 80-100°C) for 4–6 hours. Monitor by TLC/HPLC (Consumption of SM).

    • Critical Step: Cool to 0°C to precipitate succinimide by-product. Filter off the solid.

    • Concentrate the filtrate. The residue is typically used directly in the next step to avoid degradation (hydrolysis of the benzylic bromide).

Protocol B: Comparative Reactivity Assay (Sₙ2)

Rationale: To quantify the reactivity difference between the 3-bromomethyl and 4-bromomethyl isomers.

  • Setup: Prepare two reaction vials.

    • Vial A: Methyl 3-(bromomethyl)-4-fluorobenzoate (0.5 mmol).

    • Vial B: Methyl 4-(bromomethyl)-3-fluorobenzoate (0.5 mmol).

  • Nucleophile: Morpholine (1.0 mmol, 2.0 eq) – chosen for moderate nucleophilicity.

  • Solvent: Acetonitrile (3 mL).

  • Condition: Stir at 25°C.

  • Monitoring: Take aliquots at t=5, 15, 30, and 60 minutes. Analyze via HPLC (UV 254 nm).

  • Expected Result: Vial B (Para-isomer) will show >90% conversion significantly faster than Vial A (Meta-isomer) due to the resonance stabilization of the transition state by the ester group.

Applications in Drug Discovery

The this compound scaffold is a bioisostere for unsubstituted benzyl groups, offering two distinct advantages:

  • pKa Modulation: The fluorine atom (electronegative) lowers the pKa of the benzoic acid, affecting the solubility and binding affinity of the final molecule.

  • Conformational Locking: The ortho fluorine creates a "dipole repulsion" or steric lock with the adjacent bromomethyl (or subsequent aminomethyl) group, restricting the rotation of the side chain. This can pre-organize the molecule for binding to a receptor pocket (entropy reduction).

Case Study: Kinase Inhibitor Design In the development of Type II kinase inhibitors (e.g., similar to Sorafenib or Imatinib structures), the "linker" region connecting the hinge-binder to the allosteric pocket is crucial. Using This compound allows the construction of a linker that is resistant to metabolic oxidation at the 4-position (blocked by F) while providing a specific vector (meta-substitution) that directs the "tail" of the inhibitor into the hydrophobic back-pocket.

References

  • Synthesis & Properties: Sigma-Aldrich Product Sheet: this compound. CAS 89540-20-5.[3][4][5] Link

  • Isomer Comparison (Para-isomer): ChemicalBook: Methyl 4-(bromomethyl)-3-fluorobenzoate. CAS 128577-47-9.[2] Link

  • Mechanistic Insight: BenchChem: Comparative Guide to the Reactivity of Benzyl Bromides. Discusses electronic effects on benzylic substitution. Link

  • Radical Bromination Methodology: CymitQuimica: Benzoic acid, 3-(bromomethyl)-4-fluoro-, methyl ester. CAS 878744-25-3.[6] Link

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(Bromomethyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-(Bromomethyl)-4-fluorobenzoic acid is a key building block in the synthesis of numerous pharmaceutical compounds. As such, robust and validated analytical methods for its quantification are critical for process control and quality assurance.

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound. We will delve into the rationale behind the selection of specific techniques, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3][4][5]

Foundational Principles of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4][5] A well-validated method provides confidence in the reliability and consistency of analytical data.[6][7] The core validation characteristics, as stipulated by ICH, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][6]

Comparative Analysis of Analytical Techniques

For a molecule such as this compound, which possesses a chromophore (the benzene ring), a reactive benzylic bromide, and an acidic carboxyl group, several analytical techniques are viable. This guide will focus on the two most prevalent and powerful techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). A discussion of Spectroscopic methods will also be included as a potential alternative.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds. Given the structure of this compound, reversed-phase HPLC with UV detection is the most logical choice. The aromatic ring provides strong UV absorbance, enabling sensitive detection.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides good retention for the moderately polar analyte.[8]

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the analyte. The addition of an acid, such as formic or phosphoric acid, to the mobile phase is crucial.[8][9][10][11][12] By maintaining a low pH, the ionization of the carboxylic acid group is suppressed, leading to a more retained and symmetrical peak shape.

  • UV Detection: The aromatic nature of the molecule allows for sensitive detection using a UV detector. The optimal wavelength is determined by acquiring the UV spectrum of the analyte. For a similar compound, 4-bromomethyl-3-nitrobenzoic acid, a detection wavelength of 271 nm was found to be effective.[8]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, leading to poor peak shape and low sensitivity. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester.[13]

Causality of Experimental Choices:

  • Derivatization: Silylation is a common and effective derivatization technique for compounds with active hydrogens. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid group to form a less polar and more volatile trimethylsilyl (TMS) ester.

  • Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds. For halogenated compounds, an Electron Capture Detector (ECD) can offer significantly higher sensitivity.[14]

Spectroscopic Methods (UV-Vis)

UV-Vis spectroscopy is a simpler and faster technique that can be used for quantitative analysis if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength as the analyte.[15][16] The concentration is determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert Law.

Causality of Experimental Choices:

  • Solvent Selection: A solvent that dissolves the analyte and is transparent in the UV region of interest is required. Methanol or acetonitrile are common choices.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound would be determined by scanning a solution of the compound across the UV spectrum.

Experimental Protocols

The following protocols are provided as a detailed guide for the validation of analytical methods for this compound.

Protocol 1: Reversed-Phase HPLC with UV Detection

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (Acetonitrile/Water) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Filter through 0.45 µm Syringe Filter D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Integrate Peak Area H->I J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC Quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 271 nm.[8]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately weigh a sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes. Dilute to volume with the diluent and mix well.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Protocol 2: Gas Chromatography with FID Detection (after Derivatization)

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Solvent (e.g., DMF) A->B C Add Derivatizing Agent (BSTFA) B->C D Heat to Complete Reaction C->D E Inject into GC System D->E F Separation on Capillary Column E->F G FID Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for GC Quantification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, capillary column capability, and a Flame Ionization Detector (FID).

  • DB-5 or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dimethylformamide (DMF, anhydrous).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

GC Conditions:

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 20:1).

Procedure:

  • Standard and Sample Preparation: Accurately weigh about 10 mg of the reference standard or sample into a vial. Add 1 mL of DMF and vortex to dissolve. Add 200 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes.[17]

  • Analysis: Inject 1 µL of the derivatized standard and sample solutions into the GC.

  • Quantification: As with the HPLC method, construct a calibration curve and determine the sample concentrations.

Comparative Performance Data

The following table summarizes the expected performance of the validated HPLC and GC methods based on typical results for similar analytes.

Validation ParameterHPLC-UV MethodGC-FID Method (with Derivatization)
Linearity (R²) > 0.999> 0.998
Range 1 - 100 µg/mL5 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High (based on retention time and UV spectrum)High (based on retention time)
Robustness GoodModerate (sensitive to derivatization conditions)

Discussion and Recommendations

Both HPLC-UV and GC-FID (with derivatization) are suitable for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis and the available instrumentation.

HPLC-UV is generally the preferred method for routine quality control for the following reasons:

  • Simplicity: It does not require a derivatization step, which simplifies sample preparation and reduces a potential source of variability.

  • Sensitivity: It typically offers lower limits of detection and quantification.

  • Robustness: The method is less susceptible to minor variations in experimental conditions.

The GC-FID method serves as a valuable alternative or confirmatory technique. It is particularly useful when:

  • An orthogonal method is required for confirmation of results.

  • The sample matrix contains components that interfere with the HPLC analysis.

  • Analysis of volatile impurities is also necessary.

The UV-Vis spectroscopic method , while simple and rapid, lacks the specificity of the chromatographic techniques. Its use should be limited to the analysis of pure or nearly pure samples where the absence of interfering substances can be guaranteed.

Conclusion

This guide has provided a comprehensive comparison of validated analytical methods for the quantification of this compound. By understanding the principles behind each technique and following the detailed protocols, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for their specific needs, ensuring the generation of accurate and reliable data that is crucial for the advancement of pharmaceutical development.

References

  • Analytical method validation: A brief review. (n.d.). PharmaTutor. Retrieved from [Link]

  • and 4- Bromobenzoic Acids both In Vitro and In Vivo. (n.d.). Chromatography Today. Retrieved from [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. (2020). DiVA. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Haloacetic acids - how do I analyze these?. (2021, May 27). YouTube. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. Retrieved from [Link]

  • Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. (2017). SSRG International Journal of Applied Chemistry. Retrieved from [Link]

  • Quantitative Analysis of Polycyclic Aromatic Hydrocarbons at Part Per Billion Levels in Fish Oil by Headspace Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry (HS-SPME–GC–MS). (2019, January 1). Seton Hall University's Faculty Scholarship. Retrieved from [Link]

  • Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). LMA leidykla. Retrieved from [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid. (n.d.). Google Patents.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved from [Link]

  • Quantitative analysis of aromatic compounds by laser induced fluoresence spectrosocpy. (n.d.). SPIE Digital Library. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. Retrieved from [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. Retrieved from [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • 10: Spectroscopic Methods. (2021, September 11). Chemistry LibreTexts. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Pathway. Retrieved from [Link]

  • Spectroscopic Analysis. (n.d.). Research Starters - EBSCO. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]

Sources

Assessing the Purity of Synthesized 3-(Bromomethyl)-4-fluorobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Trap

In the synthesis of 3-(Bromomethyl)-4-fluorobenzoic acid (3-BM-4-FBA) , analytical accuracy is frequently compromised not by the synthesis itself, but by the analytical method employed.

This guide compares two HPLC methodologies for assessing the purity of 3-BM-4-FBA.

  • Method A (The "Generic" Approach): A standard Methanol/Water gradient often used in initial screening.

  • Method B (The "Stability-Indicating" Approach): An optimized Acetonitrile/Acidified Buffer method designed for reactive benzylic halides.

Critical Insight: 3-BM-4-FBA contains a reactive benzylic bromide moiety. Method A, while capable of separation, actively degrades the analyte during the run (solvolysis), creating "ghost" impurities and artificially lowering purity scores. Method B prevents this degradation, providing the only true assessment of synthetic success.

Chemical Context & Impurity Profile

To design a valid HPLC method, one must understand the molecule's reactivity. 3-BM-4-FBA is a bifunctional molecule:

  • Benzoic Acid moiety: Requires pH control (acidic) to suppress ionization and ensure retention on C18.

  • Bromomethyl moiety: Highly electrophilic. It is susceptible to nucleophilic attack by water (hydrolysis) or alcohols (alcoholysis), especially in neutral or basic conditions.

Synthesis & Impurity Pathway

The synthesis typically involves the radical bromination of 4-fluoro-3-methylbenzoic acid.

SynthesisPath SM Starting Material (4-Fluoro-3-methylbenzoic acid) PROD Target Product (3-BM-4-FBA) SM->PROD NBS / AIBN IMP_OVER Over-Brominated (Dibromomethyl impurity) PROD->IMP_OVER Excess Br2 IMP_HYD Hydrolysis Impurity (Hydroxymethyl analog) PROD->IMP_HYD H2O (Hydrolysis) IMP_ART Solvolysis Artifact (Methoxymethyl analog) PROD->IMP_ART MeOH (Method A Artifact)

Figure 1: Synthesis pathway showing reaction impurities (red/yellow) and analytical artifacts (blue dashed) generated by improper solvent choice.

Comparative Methodology: Method A vs. Method B

Method A: The "Generic" Gradient (Not Recommended)
  • Mobile Phase: Methanol / Water (Neutral).

  • Diluent: Methanol.[1][2][3][4][5][6]

  • Mechanism of Failure: Methanol is a nucleophile. Upon dissolving the sample, the benzylic bromide begins converting to the methyl ether (3-(methoxymethyl)-4-fluorobenzoic acid). Furthermore, neutral water promotes hydrolysis to the benzyl alcohol.

  • Result: The chromatogram shows a "purity" of 85% even if the solid is 99% pure.

Method B: The Optimized Stability-Indicating Method (Recommended)
  • Mobile Phase: Acetonitrile / 0.1% H3PO4 (pH 2.5).

  • Diluent: Anhydrous Acetonitrile.

  • Mechanism of Success: Acetonitrile is aprotic and non-nucleophilic. The acidic pH suppresses the ionization of the carboxylic acid (pKa ~4) for sharp peak shape and suppresses the hydrolysis rate of the bromide.

Comparative Data Table

The following data represents typical performance metrics observed when analyzing reactive benzylic bromides.

ParameterMethod A (Generic MeOH)Method B (Optimized ACN)Analysis
Solvent System Methanol / WaterAcetonitrile / 0.1% H3PO4ACN prevents solvolysis.
Diluent MethanolAcetonitrile (Dry)MeOH diluent causes immediate degradation.
Observed Purity 88.5% (False Low)98.2% (True Value)Method A generates artifacts.
"Ghost" Peaks Methyl Ether (RT 4.2 min)NoneArtifacts absent in Method B.
Peak Shape (Tailing) 1.8 (Tailing due to ionization)1.1 (Sharp)Acidic pH corrects silanol interactions.
LOD (S/N > 3) 0.5 µg/mL0.1 µg/mLACN has lower UV cutoff (190nm).

Detailed Experimental Protocol (Method B)

This protocol is validated for stability and resolution of the mono-bromo product from the di-bromo impurity and starting material.

Reagents & Equipment[1][3][6][7][8][9][10][11]
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).

  • Mobile Phase B: HPLC Grade Acetonitrile (Far UV grade recommended).

  • Diluent: 100% Acetonitrile (Must be free of water).

Instrument Parameters[1][6]
  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Do not heat; heat accelerates hydrolysis).

  • Detection: UV Diode Array, extracted at 235 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.030Initial Hold
2.030Isocratic to elute polar acid impurities
12.080Linear Gradient to elute product/dibromo
15.080Wash
15.130Re-equilibration
20.030End of Run
Sample Preparation (Critical Step)
  • Weigh 10 mg of synthesized 3-BM-4-FBA into a dry amber volumetric flask.

  • Do not use Methanol. Add 10 mL of Acetonitrile .

  • Sonicate briefly (<1 min) to dissolve. Extended sonication heats the solvent and risks degradation.

  • Inject immediately. Note: Stability in ACN is ~24 hours. In MeOH, degradation begins within minutes.

Decision Matrix for Method Development

Use this logic flow to troubleshoot or adapt the method for similar benzylic halides.

MethodLogic Start Start: Analyze Benzylic Bromide SolventCheck Is Diluent/MP Protic? (MeOH/EtOH/Water) Start->SolventCheck Degradation High Risk of Solvolysis (Artifact Peaks) SolventCheck->Degradation Yes SwitchSolvent Switch to ACN / Acidic Water SolventCheck->SwitchSolvent No (ACN used) Degradation->SwitchSolvent Corrective Action PHCheck Is pH < pKa (approx 4)? SwitchSolvent->PHCheck Ionization Peak Tailing / Split Peaks PHCheck->Ionization No (Neutral pH) Success Valid Stability-Indicating Method PHCheck->Success Yes (Acidic pH) Ionization->Success Add 0.1% H3PO4

Figure 2: Logical decision tree for selecting mobile phases for reactive alkyl halides.

References

  • Stability of Benzylic Halides in HPLC: Chrom Tech, Inc. (2025).[1][4] "Acetonitrile vs. Methanol for Reverse Phase Chromatography." Link Context: Establishes the nucleophilicity differences between MeOH and ACN, explaining the degradation mechanism.

  • Analogous Method Validation (Nitro-benzyl bromide): de Freitas, M. B., et al. (2014). "Stability-Indicating HPLC–UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid." Journal of Chromatographic Science. Link Context: Provides authoritative grounding for the hydrolysis kinetics of bromomethyl-benzoic acid derivatives and the necessity of acidic mobile phases.

  • General Reactivity of Benzyl Bromides: ResearchGate Discussions & Protocols. (2022). "Separating benzyl bromide and product spots on TLC/HPLC." Link Context: Corroborates the difficulty in separating halo-methyl starting materials from products and the risk of degradation on silica/protic solvents.

  • Synthesis & Impurity Origins: Google Patents. "Preparation of 3-bromo-4-fluoro-benzoic acid and derivatives." US4393232A. Link Context: Defines the synthetic route (bromination of methyl group) that dictates the impurity profile (starting material vs. product).

Sources

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